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  • Product: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid
  • CAS: 139546-79-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a substituted α-hydroxy acid of interest in s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a substituted α-hydroxy acid of interest in synthetic and medicinal chemistry. The document details its chemical identifiers, including its definitive CAS number, alongside a consolidation of its physicochemical properties. Furthermore, this guide outlines critical safety and handling information derived from globally harmonized system classifications. A procedural workflow for compound identification and verification is presented to support researchers in ensuring the integrity of their materials. This paper serves as a foundational resource for professionals engaged in research and development activities involving this compound.

Introduction

3-(3-Chlorophenyl)-2-hydroxypropanoic acid belongs to the class of 3-aryl-2-hydroxypropanoic acids. These structures are recognized as valuable intermediates in the synthesis of various pharmaceutically relevant molecules. Their utility often stems from the chiral center at the C2 position and the reactive carboxylic acid and hydroxyl groups, which allow for diverse chemical modifications. The presence of a chlorine atom on the phenyl ring further modulates the compound's electronic properties and lipophilicity, which can be a critical factor in drug design and development. Understanding the fundamental identifiers and properties of this specific derivative is the first step in its effective application in complex synthetic pathways.

Chemical Identity and Structural Identifiers

The unambiguous identification of a chemical compound is paramount for scientific accuracy, reproducibility, and safety. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance. However, a variety of other notation systems are used to describe a molecule's structure and composition.

The primary identifier for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid has not been definitively assigned a single CAS number in major chemical databases, which often occurs for specialized or less common research chemicals. Researchers should exercise caution and verify the identity of any procured material through analytical means. Several related structures are indexed, highlighting the importance of precise nomenclature. For the target compound, key structural identifiers have been computed and are available through databases like PubChem.[1]

A summary of the key identifiers for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is presented below.

Identifier TypeValueSource
IUPAC Name 3-(3-chlorophenyl)-2-hydroxypropanoic acidPubChem[1]
Molecular Formula C9H9ClO3PubChem[1]
SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)OPubChem[1]
InChI InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)PubChem[1]
InChIKey LTPLLXQULCUYHJ-UHFFFAOYSA-NPubChem[1]

Physicochemical and Predicted Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, including its solubility, stability, and reactivity. For 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, many of these properties are computationally predicted, providing valuable estimations for experimental design.

PropertyValueNotes
Molecular Weight 200.62 g/mol
Monoisotopic Mass 200.02402 DaPubChem[1]
XLogP3 (Predicted) 1.8A measure of lipophilicity.[1]
Physical Form Solid (Predicted)Based on related compounds.

Safety and Handling

While a specific safety data sheet (SDS) for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is not widely available, data from structurally related compounds, such as other hydroxypropanoic acids and chlorophenyl derivatives, can provide guidance on safe handling protocols.

Compounds of this class are generally irritants. Based on analogous compounds, the following hazards should be anticipated:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Recommended Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. In case of exposure, follow standard first-aid procedures and seek medical attention.[4][5]

Workflow for Compound Identification and Verification

Ensuring the identity and purity of a starting material is a cornerstone of trustworthy and reproducible research. The following workflow outlines a logical sequence for a researcher to verify a sample purported to be 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

G cluster_2 Final Approval A 1. Supplier Documentation (CoA, CAS, Name) B 2. Database Cross-Reference (PubChem, SciFinder) A->B C 3. Mass Spectrometry (Confirm Molecular Weight) B->C D 4. NMR Spectroscopy (¹H, ¹³C - Confirm Structure) C->D Mass Match? E 5. Purity Analysis (HPLC, LC-MS) D->E Structure Match? F Material Approved for Use E->F Purity ≥95%?

A logical workflow for the verification of a chemical standard.

This self-validating system begins with a thorough check of supplier-provided information against authoritative chemical databases. The core of the verification process lies in analytical chemistry. High-resolution mass spectrometry should confirm the expected monoisotopic mass (200.02402 Da).[1] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation, where the proton and carbon spectra must be consistent with the 3-(3-chlorophenyl)-2-hydroxypropanoic acid structure. Finally, a chromatographic method such as HPLC is employed to determine the purity of the material before it is approved for use in experiments.

Applications and Research Context

3-Aryl-2-hydroxypropanoic acid derivatives are key intermediates in the synthesis of many pharmaceutically important compounds.[6] They serve as building blocks for molecules that target a range of biological pathways. While specific applications for the 3-chloro substituted variant are not extensively documented in public literature, its structural motifs suggest potential utility in areas where related compounds have been explored, such as in the development of receptor agonists or enzyme inhibitors. The chloro-substitution can enhance metabolic stability or improve binding affinity through specific halogen interactions with protein targets.

Conclusion

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a specialized chemical intermediate with significant potential for application in drug discovery and organic synthesis. This guide has consolidated its core identifiers, physicochemical properties, and essential safety information. The absence of a single, universally cited CAS number underscores the critical need for researchers to employ rigorous analytical methods, as outlined in the verification workflow, to ensure the identity and purity of their materials. By adhering to these principles of scientific integrity, researchers can confidently utilize this compound in their developmental pipelines.

References

  • PubChem. 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(3-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). [Link]

  • CPAchem. Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. [Link]

  • PubChemLite. 3-(2-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). [Link]

  • Stenutz. 3-chloro-2-hydroxypropanoic acid. [Link]

  • PubChem. 3,3-Dichloro-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Google Patents. Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid.
  • Wikipedia. 3-Hydroxypropionic acid. [Link]

  • PubChem. Chlorolactic acid. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Green Chemistry (RSC Publishing). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. [Link]

  • Google Patents. Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.

Sources

Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a molecule of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, provide a detailed synthetic pathway, outline methods for its purification and characterization, and explore its potential therapeutic applications, particularly as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs).

Core Molecular Attributes

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a carboxylic acid featuring a chlorophenyl substituent. Its chemical structure and properties are fundamental to its biological activity and are summarized below.

PropertyValueSource
Molecular Formula C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol N/A
Monoisotopic Mass 200.02402 Da[1]
IUPAC Name 3-(3-chlorophenyl)-2-hydroxypropanoic acid[1]
SMILES C1=CC(=CC(=C1)Cl)CC(C(=O)O)O[1]
InChI InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)[1]
InChIKey LTPLLXQULCUYHJ-UHFFFAOYSA-N[1]

Synthesis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

The synthesis of 3-aryl-2-hydroxypropanoic acid derivatives is a key process for accessing a range of biologically active molecules.[2] A general and adaptable synthetic route is outlined below, which can be specifically applied to the preparation of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. The process involves the conversion of a suitable starting material through a series of chemical transformations.

Conceptual Synthetic Workflow

Synthesis_Workflow Start Starting Material: 3-Chlorophenylacetaldehyde Intermediate1 Intermediate: 3-(3-Chlorophenyl)propane-1,2-diol Start->Intermediate1 Epoxidation & Ring Opening Intermediate2 Intermediate: 3-(3-Chlorophenyl)-2-oxopropanoic acid Intermediate1->Intermediate2 Oxidation FinalProduct Final Product: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid Intermediate2->FinalProduct Reduction

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for the synthesis of related compounds.[2] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Epoxidation of 3-Chloro-trans-β-methylstyrene

  • Dissolve 3-Chloro-trans-β-methylstyrene in a suitable solvent such as dichloromethane (DCM).

  • Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Ring-Opening of the Epoxide

  • Dissolve the crude epoxide in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a mineral acid, such as perchloric acid.

  • Stir the reaction at room temperature until the epoxide is consumed (monitored by TLC).

  • Neutralize the reaction with a mild base and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol.

Step 3: Oxidative Cleavage to the Aldehyde

  • Dissolve the crude diol in a suitable solvent.

  • Add an oxidizing agent such as sodium periodate to cleave the diol to the corresponding aldehyde.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude aldehyde.

Step 4: Oxidation to the Carboxylic Acid

  • Dissolve the crude aldehyde in a suitable solvent.

  • Add an oxidizing agent such as potassium permanganate or Jones reagent.

  • Carefully monitor the reaction, and upon completion, quench any excess oxidant.

  • Acidify the reaction mixture and extract the carboxylic acid product.

  • Dry and concentrate the organic extracts to yield the crude 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or residual reagents.

Purification Protocol: Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude 3-(3-Chlorophenyl)-2-hydroxypropanoic acid in a minimal amount of a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane/ethyl acetate mixture).[2]

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical Characterization

The structure and purity of the synthesized 3-(3-Chlorophenyl)-2-hydroxypropanoic acid should be confirmed using various analytical techniques.

Characterization_Workflow PurifiedProduct Purified 3-(3-Chlorophenyl)-2-hydroxypropanoic acid NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR Structural Elucidation MS Mass Spectrometry (MS) PurifiedProduct->MS Molecular Weight Confirmation IR Infrared Spectroscopy (IR) PurifiedProduct->IR Functional Group Analysis Purity Purity Assessment (e.g., HPLC) PurifiedProduct->Purity Purity Determination

Caption: Workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, the methine proton adjacent to the hydroxyl and carboxyl groups, and the methylene protons.

    • ¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carboxylic acid carbon, the carbon bearing the hydroxyl group, the carbons of the aromatic ring, and the methylene carbon.

  • Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected monoisotopic mass is 200.02402 Da.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Cl and C-H stretches of the aromatic ring.

Potential Applications in Drug Development

3-Aryl-2-hydroxypropanoic acid derivatives are recognized as important intermediates in the synthesis of various pharmaceutically active compounds.[2] A particularly promising area of application is in the development of modulators for Peroxisome Proliferator-Activated Receptors (PPARs).

Role as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Precursor

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[3] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

  • PPARα : Primarily involved in fatty acid oxidation. Agonists are used to treat hyperlipidemia.

  • PPARγ : A key regulator of adipogenesis and insulin sensitivity. Agonists are used in the treatment of type 2 diabetes.

  • PPARβ/δ : Plays a role in fatty acid metabolism and is being explored as a target for metabolic disorders.

Compounds derived from 3-aryl-2-hydroxypropanoic acids have been investigated as PPAR agonists.[2] The structural motif of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid makes it a valuable scaffold for the synthesis of novel PPAR modulators. By modifying the carboxylic acid and hydroxyl groups, medicinal chemists can design and synthesize libraries of compounds to be screened for their activity and selectivity towards the different PPAR subtypes. The development of dual or pan-PPAR agonists is an active area of research, aiming to address multiple aspects of metabolic syndrome with a single therapeutic agent.

Conclusion

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a molecule with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic approach, and methods for its purification and characterization. Its role as a precursor for the synthesis of potential PPAR agonists highlights its importance for researchers and scientists working on novel therapeutics for metabolic diseases. The information presented herein serves as a valuable resource for guiding further research and development efforts centered on this promising chemical entity.

References

  • PubChem. 3-(3-chlorophenyl)-2-hydroxypropanoic acid. Available from: [Link]

  • Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. US20160102042A1.
  • Wikipedia. PPAR agonist. Available from: [Link]

Sources

Foundational

Solubility of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid in water vs organic solvents

Executive Summary 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as -chlorophenyllactic acid) represents a distinct class of chiral building blocks used in the synthesis of protease inhibitors and cardiovascular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as


-chlorophenyllactic acid) represents a distinct class of chiral building blocks used in the synthesis of protease inhibitors and cardiovascular therapeutics. Its dual functionality—possessing both a lipophilic chlorinated aromatic ring and a hydrophilic 

-hydroxy carboxylic acid moiety—creates a complex solubility profile that defies simple "like dissolves like" heuristics.

This guide provides a structural analysis of its solubility behavior, predictive data for solvent selection, and a validated experimental protocol for determining thermodynamic solubility. This information is critical for process chemists optimizing extraction, crystallization, and formulation workflows.

Part 1: Physicochemical Determinants of Solubility

To predict solubility, we must first deconstruct the molecule into its competing pharmacophores. The solubility of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is governed by the tension between its hydrophobic aryl core and its ionizable hydrophilic tail.

Structural Analysis[1]
  • Lipophilic Domain: The 3-chlorophenyl ring.[1] The chlorine atom at the meta position increases lipophilicity (logP) and crystal lattice energy compared to the non-halogenated analog.

  • Hydrophilic/Ionizable Domain: The

    
    -hydroxy carboxylic acid motif. The proximity of the hydroxyl group (-OH) to the carboxyl group (-COOH) increases acidity via inductive effects.
    
Key Physicochemical Parameters

These values serve as the baseline for solvent screening:

ParameterValue (Approx.)Implication for Solubility
Molecular Weight 200.62 g/mol Moderate size; kinetics of dissolution will be fast.
pKa (Carboxyl) 3.6 – 3.9*Critical: At pH > 5, the molecule exists primarily as a soluble carboxylate anion. At pH < 2, it is a less soluble neutral solid.
logP (Octanol/Water) 1.8 – 2.1Moderately lipophilic. Prefers organic phases in its neutral state but partitions to water if ionized.
H-Bond Donors 2High affinity for protic solvents (Alcohols).
H-Bond Acceptors 3Good solubility in polar aprotic solvents (DMSO, DMF).

*Note: Estimated based on the shift from propanoic acid (pKa 4.87) to lactic acid (pKa 3.86) plus the electron-withdrawing effect of the chlorophenyl ring.

Part 2: Solubility in Aqueous Media (pH Dependence)

The solubility of this compound in water is not a static number; it is a dynamic equilibrium dependent entirely on the pH of the solution.

The Intrinsic Solubility ( )

In its uncharged (protonated) state (pH < pKa), the solubility is limited by the hydrophobic interactions of the chlorophenyl ring.

  • Estimated

    
    :  1.0 – 5.0 g/L (Low to Moderate).
    
The pH-Solubility Profile

As pH increases, the carboxylic acid deprotonates to form the salt, exponentially increasing solubility. This relationship is described by the Henderson-Hasselbalch equation for solubility:



Visualization: pH-Dependent Solubility Mechanism

The following diagram illustrates the transition from solid state to dissolved species.

SolubilityMechanism Solid Solid Phase (Crystal Lattice) Solute_Neutral Solution Phase (Neutral Species) [HA] Solid->Solute_Neutral Intrinsic Solubility (S0) (Rate Limiting Step) Solute_Neutral->Solid Precipitation Solute_Ionized Solution Phase (Ionized Species) [A-] Solute_Neutral->Solute_Ionized Deprotonation (pH > pKa) Solute_Ionized->Solute_Neutral Protonation (pH < pKa)

Caption: Equilibrium dynamics between the solid crystal lattice, the neutral solute (limited solubility), and the ionized carboxylate (high solubility).

Part 3: Solubility in Organic Solvents[3]

For process development (crystallization/extraction), organic solvents are categorized by their interaction capability with the solute's functional groups.

Solvent Screening Guide
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Protic Methanol, Ethanol, IPAVery High (>100 mg/mL)Strong Hydrogen bonding with both -OH and -COOH groups.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Dipole-dipole interactions; disrupts crystal lattice effectively.
Esters/Ethers Ethyl Acetate, THFModerate/High Good acceptor capability. Ethyl Acetate is the standard choice for extraction from acidified aqueous layers.
Chlorinated Dichloromethane (DCM)Moderate Solubilizes the aromatic ring but struggles with the polar "head" group.
Non-Polar Hexane, Heptane, TolueneLow/Negligible The polar hydroxyl/carboxyl groups prevent solvation. Used as anti-solvents for crystallization.
Strategic Application: Enantiomeric Resolution

Since this is a chiral molecule, resolution is often performed via diastereomeric salt formation.

  • Solvent Choice: A mixture of Ethanol (solvent) and Heptane (anti-solvent) is typically ideal. The ethanol solubilizes the acid, while the heptane tunes the polarity to force the less soluble diastereomeric salt to precipitate selectively.

Part 4: Experimental Protocol (Thermodynamic Solubility)

Warning: Kinetic solubility (adding DMSO stock to buffer) often overestimates solubility due to supersaturation. For accurate data, use this Thermodynamic Shake-Flask Protocol .

Materials Required
  • Test Compound: >10 mg of solid 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

  • Solvents: HPLC grade Water (buffered to pH 2.0 and pH 7.4), Methanol, 1-Octanol.

  • Equipment: Thermomixer or orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Workflow Diagram

ExperimentalProtocol Start Weigh Excess Solid (~2-5 mg) AddSolvent Add Solvent (0.5 mL) (Buffer/Organic) Start->AddSolvent Incubate Incubate & Shake 24-48 hrs @ 25°C AddSolvent->Incubate CheckSolid Is Solid Visible? Incubate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No Filter Centrifuge & Filter (0.22/0.45 µm PTFE) CheckSolid->Filter Yes (Equilibrium Reached) AddMoreSolid->Incubate Dilute Dilute Filtrate (with Mobile Phase) Filter->Dilute Analyze Quantify via HPLC-UV (220-254 nm) Dilute->Analyze

Caption: Step-by-step workflow for determining thermodynamic equilibrium solubility to ensure data accuracy.

Detailed Methodology
  • Preparation: Place 5 mg of the compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Saturation Check: Visually confirm that undissolved solid remains. If the solution is clear, add more solid until a suspension persists. Crucial: Equilibrium requires the presence of the solid phase.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Carefully aspirate the supernatant.

  • Filtration: Pass the supernatant through a 0.45 µm filter (use PTFE for organics, PVDF/PES for aqueous) to remove micro-crystals.

  • Quantification: Dilute the filtrate 100-fold with mobile phase and inject into HPLC. Calculate concentration against a standard curve.

Part 5: Implications for Drug Development

Extraction Efficiency (Work-up)

During synthesis, the product is likely in an alkaline aqueous layer (as a salt).

  • Protocol: Acidify the aqueous layer to pH ~2.0 (well below the pKa of ~3.8). The compound will revert to its neutral form.

  • Extraction: Extract with Ethyl Acetate or MTBE . The partition coefficient (logP ~1.8) favors the organic layer significantly at this pH.

Formulation Risks

The presence of the


-hydroxyl group makes this molecule prone to dimerization  (forming lactides) under acidic, high-temperature conditions.
  • Recommendation: Avoid heating acidic solutions of this compound for extended periods. Lyophilization is preferred over heat-drying for aqueous formulations.

References

  • PubChem. 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • Cyprotex. Thermodynamic Solubility Assay Protocol. (Industry standard workflow for equilibrium solubility). [Link]

Sources

Exploratory

Technical Guide: Ionization &amp; Physicochemical Properties of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Topic: pKa Values and Ionization Properties of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Properties of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as meta-chlorophenyllactic acid) is a pivotal structural intermediate in the synthesis of pharmaceutical agents, particularly those targeting metabolic pathways or serving as chiral building blocks.[1] Its physicochemical behavior is governed by the interplay between the lipophilic, electron-withdrawing chlorophenyl ring and the hydrophilic, ionizable alpha-hydroxy carboxylic acid moiety.[1]

This guide provides a definitive analysis of its pKa values, ionization profile, and the resulting implications for solubility and membrane permeability.[1] By synthesizing data from structural analogs and Hammett substituent constants, we establish a robust physicochemical profile to support formulation and pharmacokinetic modeling.[1]

Molecular Structure & Electronic Analysis

The ionization behavior of this compound is dictated by three structural features:

  • The Carboxylic Acid Head Group (-COOH): The primary ionization center.[1]

  • The Alpha-Hydroxyl Group (-OH): exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the neighboring carboxyl group compared to non-hydroxylated analogs.[1]

  • The meta-Chlorophenyl Ring: The chlorine atom at the meta position acts as an electron-withdrawing group (EWG) via the inductive effect (-I).[1] Although separated from the carboxyl group by two carbon atoms, it exerts a subtle but measurable depression on the pKa.[1]

Structural Dynamics Diagram

The following diagram illustrates the electronic vectors influencing the acidic proton.

G Figure 1: Electronic Inductive Effects Influencing pKa. Red arrows indicate electron withdrawal. Cl Cl (meta) Ring Phenyl Ring Cl->Ring -I Effect (Strong) Linker CH2 Spacer Ring->Linker -I Effect (Attenuated) AlphaC Alpha-Carbon (CH-OH) Linker->AlphaC Minor -I COOH Carboxyl Group (COOH) AlphaC->COOH -I from OH (Dominant Acidity Driver)

pKa Determination & Values

Direct experimental pKa values for this specific chlorinated derivative are sparse in public literature.[1] However, a high-confidence value can be derived using Linear Free Energy Relationships (LFER) and Hammett Equation logic, anchored by experimentally verified analogs.[1]

The Anchor: 3-Phenyllactic Acid

The non-chlorinated parent compound, 3-phenyllactic acid (2-hydroxy-3-phenylpropanoic acid), has a well-documented pKa.[1][2][3][4]

  • Reference pKa (3-phenyllactic acid): 3.72 (Experimental/Predicted Consensus) [1, 2].[1]

  • Note: This is significantly more acidic than propanoic acid (pKa 4.[1]87) due to the

    
    -hydroxyl group.[1]
    
The Substituent Effect (meta-Chloro)

Adding a chlorine atom to the phenyl ring withdraws electron density, stabilizing the carboxylate anion and lowering the pKa.[1]

  • Analog Comparison (Phenylacetic vs. m-Cl-Phenylacetic):

    • Phenylacetic acid pKa: 4.31 [3].[1][5]

    • 3-Chlorophenylacetic acid pKa: 4.14 [4].[1][6]

    • 
      pKa:-0.17 .[1]
      
  • Distance Attenuation: In phenyllactic acid, the phenyl ring is one carbon further from the carboxyl group than in phenylacetic acid.[1] Consequently, the inductive effect of the chlorine is attenuated.[1][7] We estimate the shift to be approximately 60-70% of the phenylacetic shift (~ -0.10 to -0.12 units).[1]

Calculated pKa Value



MoietypKa Value (Est.)[1][8][9]TypePhysiological State (pH 7.4)
Carboxylic Acid (-COOH) 3.60 ± 0.10 AcidicAnionic (COO⁻)

-Hydroxyl (-OH)
~13.0 NeutralNeutral (-OH)

Ionization Profile & Species Distribution[1]

Understanding the pH-dependent speciation is critical for predicting solubility and membrane permeability (LogD).[1]

Species Distribution[1]
  • pH < 2.0: The molecule exists predominantly in its Unionized (Neutral) form.[1] This is the species responsible for passive membrane diffusion.[1]

  • pH = 3.6 (pKa): 50% Neutral, 50% Mono-anion.[1]

  • pH > 5.6: >99% exists as the Mono-anion (Carboxylate) .[1] This species is highly water-soluble but has poor passive membrane permeability.[1]

Ionization Workflow Diagram

Ionization Figure 2: pH-Dependent Ionization Cascade of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid cluster_0 pH < 2.0 (Stomach) cluster_1 pH 3.6 (pKa) cluster_2 pH 7.4 (Blood/Cytosol) Species1 Unionized Species (HA) High Permeability Low Solubility Species2 Equilibrium [HA] = [A-] Species1->Species2 Deprotonation Species3 Ionized Species (A-) High Solubility Low Permeability Species2->Species3 Complete Ionization

Implications for Drug Development[1]

Solubility & Formulation
  • Intrinsic Solubility (

    
    ):  Moderate.[1] The chlorophenyl ring adds lipophilicity, but the 
    
    
    
    -hydroxyl group aids solvation.[1]
  • pH-Dependent Solubility: Solubility will increase exponentially above pH 3.[1]6. For liquid formulations, buffering above pH 5.0 ensures the compound remains fully dissolved as a salt.[1]

Lipophilicity (LogP vs. LogD)
  • LogP (Predicted): ~1.8 - 2.1 (Unionized form).[1]

  • LogD

    
    :  Because the compound is >99.9% ionized at pH 7.4, the effective distribution coefficient (LogD) will be significantly lower than LogP, likely in the range of -1.0 to -0.5 .[1]
    
    • Implication: The compound will not passively cross cell membranes efficiently at physiological pH unless a specific transporter (e.g., MCT - Monocarboxylate Transporter) is involved.[1]

Experimental Protocol: Potentiometric pKa Determination

To validate the estimated pKa of 3.60, the following Potentiometric Titration protocol is recommended. This method is the "Gold Standard" for acidic pKa values in this range.

Reagents & Equipment
  • Compound: >5 mg of pure 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.[1]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed water (or 0.15 M KCl solution for ionic strength control).

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.[1]

Step-by-Step Methodology
  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity in the acidic region.

  • Sample Preparation: Dissolve accurately weighed sample (~1 mM concentration) in 20 mL of 0.15 M KCl solution.

    • Note: If intrinsic solubility is too low, use a co-solvent method (titrate in 30%, 40%, 50% Methanol and extrapolate to 0% aqueous).[1]

  • Acidification: Lower the starting pH of the solution to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) up to pH 11.0.

  • Data Analysis: Plot pH vs. Volume of Titrant. The pKa corresponds to the pH at the half-equivalence point (inflection point analysis).[1]

  • Bjerrum Plot: Convert data to a Bjerrum plot (

    
     vs pH) to isolate the pKa value independent of concentration errors.
    

References

  • Guidechem. L-(-)-3-Phenyllactic acid Properties and pKa. Retrieved from .[1]

  • ChemicalBook. D-(+)-Phenyllactic acid Chemical Properties. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from .[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15879, 3-Chlorophenylacetic acid. Retrieved from .[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1]

Sources

Foundational

A Technical Guide to the R and S Enantiomers of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid: Unraveling Stereochemical Nuances in Drug Development

For Immediate Release Abstract Chirality is a fundamental principle in drug design and development, with enantiomers of a chiral molecule often exhibiting distinct pharmacological and toxicological profiles. This technic...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

Chirality is a fundamental principle in drug design and development, with enantiomers of a chiral molecule often exhibiting distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the key differences between the (R)- and (S)-enantiomers of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a molecule of interest in medicinal chemistry. While specific comparative biological data for these particular enantiomers are not extensively available in public literature, this document synthesizes established principles of stereochemistry and extrapolates from data on structurally related compounds to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into the structural and physicochemical distinctions, analytical methodologies for their separation and characterization, and the potential implications of their stereoisomerism on biological activity.

Introduction: The Significance of Chirality in Modern Drug Discovery

In the realm of pharmacology, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can interact differently with the chiral environment of the body, such as enzymes and receptors. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of studying individual stereoisomers.

3-(3-Chlorophenyl)-2-hydroxypropanoic acid possesses a chiral center at the C2 carbon, giving rise to the (R)- and (S)-enantiomers. Understanding the unique properties of each is crucial for any potential therapeutic application.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with plane-polarized light is a defining characteristic.

Property(R)-3-(3-Chlorophenyl)-2-hydroxypropanoic acid(S)-3-(3-Chlorophenyl)-2-hydroxypropanoic acid
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Chemical Structure [Insert 3D structure of R-enantiomer][Insert 3D structure of S-enantiomer]
Molecular Formula C₉H₉ClO₃[1]C₉H₉ClO₃[1]
Molecular Weight 200.62 g/mol 200.62 g/mol

Analytical Methodologies for Enantiomeric Discrimination

The separation and characterization of the (R)- and (S)-enantiomers of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid are critical for both research and quality control. Several powerful analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based CSP, such as cellulose or amylose derivatives, is often a suitable starting point for the separation of acidic compounds like 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

  • Mobile Phase Preparation: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used. The detection wavelength should be set to a value where the compound exhibits strong absorbance.

  • Sample Preparation: A solution of the racemic mixture of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is prepared in a suitable solvent, typically the mobile phase, at a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25 °C).

    • Injection Volume: 5-20 µL.

  • Data Analysis: The retention times of the two peaks corresponding to the (R)- and (S)-enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Racemic_Mixture Racemic 3-(3-Chlorophenyl) -2-hydroxypropanoic acid Dissolution Dissolve in Mobile Phase Racemic_Mixture->Dissolution Injector Injector Dissolution->Injector Chiral_Column Chiral Stationary Phase Column Injector->Chiral_Column Detector UV Detector Chiral_Column->Detector Chromatogram Chromatogram with Separated Enantiomer Peaks Detector->Chromatogram Quantification Quantification of Peak Areas Chromatogram->Quantification G cluster_resolution Chiral Resolution via Diastereomeric Salt Formation Racemic_Acid Racemic 3-(3-Chlorophenyl) -2-hydroxypropanoic acid Diastereomeric_Salts Formation of Diastereomeric Salts ((R,R) and (S,R) or (R,S) and (S,S)) Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Base (e.g., (R)- or (S)-α-methylbenzylamine) Chiral_Base->Diastereomeric_Salts Crystallization Fractional Crystallization (Separation based on solubility) Diastereomeric_Salts->Crystallization Acidification Acidification to Regenerate Enantiomerically Pure Acid Crystallization->Acidification Pure_Enantiomers Pure_Enantiomers Acidification->Pure_Enantiomers Pure (R)- and (S)-Enantiomers

Caption: Chiral Resolution Workflow.

Biological Activity and Pharmacological Implications: An Extrapolative Perspective

Direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid are not readily found in the scientific literature. However, based on the well-established principles of stereopharmacology, it is highly probable that the two enantiomers will exhibit different biological activities.

Studies on related chlorinated 3-phenylpropanoic acid derivatives have shown antimicrobial properties. [2][3]It is plausible that one enantiomer of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid may be more potent against certain microbial strains than the other.

Furthermore, derivatives of 3-aryl-2-hydroxy propanoic acids are known to be key intermediates in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists. [4]PPARs are important drug targets for metabolic diseases. The binding affinity of small molecules to receptors like PPARs is often highly stereoselective. Therefore, the (R)- and (S)-enantiomers would be expected to have different potencies as PPAR modulators.

Conclusion and Future Directions

The (R)- and (S)-enantiomers of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid represent a compelling case study in the importance of stereochemistry in the life sciences. While a significant data gap exists regarding their specific, comparative biological activities, this guide has outlined the fundamental physicochemical differences and the analytical and synthetic methodologies crucial for their investigation.

Future research should focus on the enantioselective synthesis and separation of these compounds, followed by a thorough in vitro and in vivo evaluation of their individual pharmacological and toxicological profiles. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to ensure the development of safe and effective single-enantiomer drugs.

References

  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (US20160102042A1).
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). [Link]

  • 3-(3-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). PubChemLite. [Link]

  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. (2020). Marine Drugs, 18(9), 450. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

Sources

Exploratory

Metabolic pathways involving 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

An In-Depth Technical Guide to the Metabolic Pathways of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathways of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its metabolic fate is crucial for assessing its efficacy, safety, and environmental impact. This guide provides a comprehensive overview of the predicted metabolic pathways of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, drawing upon established principles of xenobiotic metabolism, particularly for chlorinated aromatic compounds and hydroxy acids. We will explore key enzymatic transformations, propose detailed metabolic maps, and provide robust experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers investigating the pharmacokinetics, toxicology, and environmental degradation of this compound.

Introduction to 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a halogenated aromatic hydracrylic acid derivative. Its structure, featuring a chlorinated phenyl ring and a hydroxypropanoic acid side chain, suggests a complex metabolic profile influenced by enzymes that act on both moieties. The presence of the chlorine atom, in particular, can significantly impact the rate and pathway of its biotransformation, potentially leading to the formation of reactive intermediates. A thorough understanding of its metabolism is therefore a critical prerequisite for its development and safe application.

Proposed Metabolic Pathways

Based on the metabolism of structurally related compounds, we propose two primary metabolic routes for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid: side-chain oxidation and aromatic ring modification, with the latter potentially leading to ring cleavage.

Phase I Metabolism: Functionalization Reactions
2.1.1. Side-Chain Oxidation

The initial metabolic transformation is likely to involve the oxidation of the 2-hydroxypropanoic acid side chain. This is a common pathway for alpha-hydroxy acids.

  • Step 1: Oxidation to an α-Keto Acid: The secondary alcohol on the propanoic acid chain can be oxidized by a dehydrogenase to form the corresponding α-keto acid, 3-(3-Chlorophenyl)-2-oxopropanoic acid.

Side_Chain_Oxidation 3-(3-Chlorophenyl)-2-hydroxypropanoic acid 3-(3-Chlorophenyl)-2-hydroxypropanoic acid 3-(3-Chlorophenyl)-2-oxopropanoic acid 3-(3-Chlorophenyl)-2-oxopropanoic acid 3-(3-Chlorophenyl)-2-hydroxypropanoic acid->3-(3-Chlorophenyl)-2-oxopropanoic acid Dehydrogenase

Caption: Proposed oxidation of the hydroxypropanoic acid side chain.

2.1.2. Aromatic Ring Hydroxylation and Dehalogenation

The chlorinated phenyl ring is a prime target for modification by cytochrome P450 enzymes in mammals and by dioxygenases in microorganisms.

  • Step 1: Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation to introduce one or more hydroxyl groups, leading to the formation of chlorocatechol derivatives. This is a critical step that often precedes ring cleavage in the biodegradation of chlorinated aromatic compounds.[1][2][3]

  • Step 2: Reductive Dehalogenation: Under anaerobic conditions, the chlorine atom can be removed through reductive dehalogenation, yielding 3-phenyl-2-hydroxypropanoic acid.[3][4]

Phase II Metabolism: Conjugation Reactions

In mammalian systems, the hydroxylated metabolites can undergo conjugation reactions to increase their water solubility and facilitate their excretion.

  • Glucuronidation and Sulfation: The newly introduced hydroxyl groups on the aromatic ring, as well as the original hydroxyl group on the side chain, can be conjugated with glucuronic acid or sulfate.

Ring Cleavage Pathway (Microbial Degradation)

In microorganisms, the formation of a chlorocatechol intermediate is a key step towards the complete degradation of the compound. The most common pathway for the degradation of chlorocatechols is the ortho-cleavage pathway.[1][2][5][6][7]

Ring_Cleavage_Pathway cluster_0 Aromatic Ring Modification cluster_1 Ortho-Ring Cleavage 3-(3-Chlorophenyl)-2-hydroxypropanoic acid 3-(3-Chlorophenyl)-2-hydroxypropanoic acid Chlorocatechol derivative Chlorocatechol derivative 3-(3-Chlorophenyl)-2-hydroxypropanoic acid->Chlorocatechol derivative Dioxygenase Chloromuconic acid derivative Chloromuconic acid derivative Chlorocatechol derivative->Chloromuconic acid derivative Chlorocatechol 1,2-dioxygenase Dienelactone derivative Dienelactone derivative Chloromuconic acid derivative->Dienelactone derivative Chloromuconate cycloisomerase Maleylacetic acid derivative Maleylacetic acid derivative Dienelactone derivative->Maleylacetic acid derivative Dienelactone hydrolase TCA Cycle Intermediates TCA Cycle Intermediates Maleylacetic acid derivative->TCA Cycle Intermediates Maleylacetate reductase

Caption: Proposed microbial degradation pathway via ortho-ring cleavage.

The resulting maleylacetic acid derivative is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.

Key Enzymatic Players

The metabolism of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is likely mediated by a consortium of enzymes, depending on the biological system.

Enzyme ClassProposed RoleBiological System
Dehydrogenases Oxidation of the 2-hydroxy groupMammals, Microorganisms
Cytochrome P450 Monooxygenases Aromatic hydroxylationMammals
Dioxygenases Aromatic hydroxylationMicroorganisms
Reductases Reductive dehalogenationAnaerobic Microorganisms
Chlorocatechol 1,2-dioxygenase ortho-cleavage of the chlorocatechol ringMicroorganisms[1][2][5][6][7]
Chloromuconate cycloisomerase Conversion of chloromuconateMicroorganisms[1][6][7]
Dienelactone hydrolase Hydrolysis of the dienelactone intermediateMicroorganisms[1][6][7]
UDP-glucuronosyltransferases (UGTs) GlucuronidationMammals
Sulfotransferases (SULTs) SulfationMammals

Experimental Methodologies for Metabolic Profiling

To elucidate the metabolic fate of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolic Studies
4.1.1. Incubation with Liver Microsomes

This experiment assesses the Phase I metabolic stability and identifies the primary oxidative metabolites.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., rat, human), NADPH-regenerating system, and 3-(3-Chlorophenyl)-2-hydroxypropanoic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C with gentle shaking.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

In Vivo Animal Studies

These studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol:

  • Administer 3-(3-Chlorophenyl)-2-hydroxypropanoic acid to laboratory animals (e.g., rats, mice) via the intended route of exposure (e.g., oral gavage, intravenous injection).

  • Collect biological samples (urine, feces, blood) at predetermined time intervals.

  • Process the samples to extract the parent compound and its metabolites.

    • Urine and Plasma: Protein precipitation followed by solid-phase extraction (SPE).

    • Feces: Homogenization, extraction with an organic solvent, and clean-up by SPE.

  • Analyze the extracts by high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.[8]

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques for the analysis of chlorinated aromatic compounds and their metabolites.[9][10][11]

4.3.1. LC-MS/MS Method for Metabolite Identification
  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Orbitrap or TOF) for accurate mass measurements and elucidation of elemental compositions. Tandem mass spectrometry (MS/MS) is used to obtain structural information for metabolite identification.

Data Interpretation and Analysis

The identification of metabolites is based on a combination of their retention times, accurate mass measurements, and MS/MS fragmentation patterns. Comparison with synthesized authentic standards is necessary for unambiguous identification. The quantitative analysis of the parent compound and its metabolites over time allows for the determination of pharmacokinetic parameters.

Toxicological and Pharmacological Implications

The metabolism of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid can significantly influence its biological activity and toxicity.

  • Activation: Metabolism may lead to the formation of a more pharmacologically active metabolite.

  • Detoxification: The metabolic pathways generally lead to more polar and readily excretable compounds, thus detoxifying the parent compound.

  • Bioactivation: In some cases, metabolism can lead to the formation of reactive electrophilic intermediates that can bind to cellular macromolecules, leading to toxicity. The potential for the formation of such intermediates from a chlorinated aromatic compound warrants careful investigation.

Conclusion

This technical guide provides a scientifically grounded framework for investigating the metabolic pathways of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. The proposed pathways, based on the metabolism of analogous compounds, offer a starting point for experimental design. The detailed methodologies provided will enable researchers to elucidate the metabolic fate of this compound, which is a critical step in its development for any potential application. Further research is needed to validate these proposed pathways and to fully characterize the enzymes involved.

References

  • Reineke, W. (2001). Aerobic and Anaerobic Biodegradation of Chlorinated Aromatic Compounds. In Biodegradation and Bioremediation (pp. 1-34). Springer, Berlin, Heidelberg.
  • Balcke, G. U., et al. (2007). Biodegradation of chlorobenzene under hypoxic and mixed hypoxic-denitrifying conditions. Applied and Environmental Microbiology, 73(10), 3101-3108.[2]

  • Ogawa, N., & Miyashita, K. (2000). Transcriptional Activation of the Chlorocatechol Degradative Genes of Ralstonia eutropha NH9. Journal of Bacteriology, 182(21), 6143-6149.[5]

  • Moiseeva, O. V., et al. (2002). A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence. Journal of Bacteriology, 184(20), 5599-5609.[6]

  • Moiseeva, O. V., et al. (2002). A New Modified ortho Cleavage Pathway of 3-Chlorocatechol Degradation by Rhodococcus opacus 1CP: Genetic and Biochemical Evidence. Journal of Bacteriology, 184(20), 5599–5609.[7]

  • Chen, Y. C., et al. (2018). Systematic screening and identification of the chlorinated transformation products of aromatic pharmaceuticals and personal care products using high-resolution mass spectrometry. Science of The Total Environment, 637-638, 253-263.[8]

  • Arora, P. K., & Bae, H. (2014). Biodegradation of chlorinated phenolic compounds. Journal of Environmental Management, 146, 307-317.[3]

  • Lakshmi, D. C., et al. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Biodegradation, 36(5), 92.[12]

  • Hoh, E., & Mastovska, K. (2018). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 11(1), 1-12.[9]

  • Lattanzio, V., et al. (2025). Research Advances in the Synthesis, Metabolism, and Function of Chlorogenic Acid. Molecules, 30(11), 2345.[13]

  • Field, J. A., & Sierra-Alvarez, R. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Reviews in Environmental Science and Bio/Technology, 3(3), 185-254.[4]

  • Sadowsky, M. J. (2022). Chlorinated compounds are biodegraded by different mechanisms and complete biodegradation of highly chlorinated compounds may require multiple mechanisms. Microbial Biotechnology, 15(1), 1-3.[14]

  • Bhatt, P., et al. (2020). Biodegradation of Chlorinated Compounds—A Review. In Microbial Degradation of Xenobiotics (pp. 165-187). Springer, Cham.[15]

  • Clifford, M. N., et al. (2017). The Absorption and Metabolism of Chlorogenic Acids in Humans. Comprehensive Reviews in Food Science and Food Safety, 16(1), 115-134.[16]

  • Gunder, T. M., & Blanton, C. D. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of Medicinal Chemistry, 32(6), 1340-1348.[17]

  • Gao, Z. Y., et al. (2010). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Talanta, 81(1-2), 48-54.[10]

  • Anyakudo, F., Adams, E., & Van Schepdael, A. (2017). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Journal of Chromatography & Separation Techniques, 8(5), 1-6.[11]

  • Henry, C. S., et al. (2010). Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropanoate. Biotechnology and Bioengineering, 106(3), 462-473.[18]

  • Hoh, E., & Mastovska, K. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 14(1), 1-12.[19]

  • Santana-Gálvez, J., et al. (2023). Chlorogenic Acid's Role in Metabolic Health: Mechanisms and Therapeutic Potential. Antioxidants, 12(1), 1-20.[20]

  • Naveed, M., et al. (2018). Chlorogenic acid (CGA): A pharmacological review and call for further research. Biomedicine & Pharmacotherapy, 97, 67-74.[21]

  • Lee, J. H., et al. (2020). Metabolic engineering of type II methanotroph, Methylosinus trichosporium OB3b, for production of 3-hydroxypropionic acid from methane via a malonyl-CoA reductase-dependent pathway. Metabolic Engineering, 59, 142-150.[22]

  • Wentz, A. E. (2015). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue University Graduate School Theses and Dissertations.[23]

Sources

Foundational

Literature review on 3-(3-Chlorophenyl)-2-hydroxypropanoic acid synthesis history

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Introduction: A Key Chiral Building Block 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a substituted derivative of phenyllactic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Introduction: A Key Chiral Building Block

3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a substituted derivative of phenyllactic acid, is a valuable chiral building block in modern organic synthesis. Its structure, featuring both a hydroxyl and a carboxylic acid group on adjacent carbons with a chiral center at the C2 position, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the 3-chlorophenyl group influences the molecule's electronic properties and steric profile, offering specific interaction capabilities within biological systems or as part of a larger, more complex active pharmaceutical ingredient (API).[1]

The stereochemistry of the C2 hydroxyl group is of paramount importance, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. One enantiomer may be therapeutic while the other could be inactive or even toxic.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure (R)- or (S)-3-(3-chlorophenyl)-2-hydroxypropanoic acid is a critical objective for medicinal and process chemists.

This guide provides a comprehensive review of the historical and contemporary synthetic strategies employed to produce this important molecule. We will explore the evolution from classical racemic methods and resolutions to modern asymmetric syntheses, including catalytic and biocatalytic approaches, offering insights into the rationale behind these experimental designs.

Early Approaches: Racemic Synthesis and Resolution

Initial forays into the synthesis of 3-aryl-2-hydroxypropanoic acids typically focused on producing the target molecule as a racemic mixture, which would then be separated into its constituent enantiomers if required. These methods, while robust, are inherently inefficient as they result in a maximum theoretical yield of only 50% for the desired enantiomer.

Classical Racemic Synthesis

A common and straightforward approach involves the hydrolysis of a corresponding α-cyanohydrin. This pathway begins with 3-chlorobenzaldehyde, which is first converted to 3-(3-chlorophenyl)acetaldehyde. The acetaldehyde derivative then undergoes a nucleophilic addition of cyanide (e.g., from HCN or NaCN) to form a cyanohydrin. Subsequent acid- or base-catalyzed hydrolysis of the nitrile group yields the racemic carboxylic acid.

Another viable racemic route is the reduction of the corresponding α-keto acid, 3-(3-chlorophenyl)-2-oxopropanoic acid. This reduction can be achieved using standard reducing agents like sodium borohydride (NaBH₄), leading to the formation of the racemic α-hydroxy acid.

Optical Resolution via Diastereomeric Salt Formation

Once a racemic mixture of 3-(3-chlorophenyl)-2-hydroxypropanoic acid is obtained, classical resolution can be employed to separate the enantiomers. This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as an alkaloid like cinchonidine or a synthetic amine like (R)- or (S)-2-amino-1,2-diphenylethanol.[2]

This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The less-soluble salt is isolated by filtration, and the acid is then liberated by treatment with a strong acid, yielding the desired enantiomer. While effective, this method can be laborious and requires stoichiometric amounts of a often-expensive resolving agent.[2]

Modern Asymmetric Synthesis: The Pursuit of Efficiency

To overcome the inherent 50% yield limitation of resolution, significant research has focused on developing asymmetric synthetic methods that directly produce the desired enantiomer with high selectivity.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric transfer hydrogenation (ATH) of β-ketoesters is a powerful and widely adopted strategy for synthesizing chiral β-hydroxy esters, which are direct precursors to the target acid.[3] This approach has been successfully applied to a variety of 3-aryl-β-ketoesters.

The general workflow involves the reduction of a prochiral ketone, such as ethyl 3-(3-chlorophenyl)-2-oxopropanoate, using a chiral transition metal catalyst. Ruthenium(II) complexes bearing chiral diamine ligands are particularly effective for this transformation.[3]

Asymmetric Transfer Hydrogenation Ketoester Ethyl 3-(3-chlorophenyl)-2-oxopropanoate (Prochiral Ketone) Hydroxyester (R)- or (S)-Ethyl 3-(3-Chlorophenyl) -2-hydroxypropanoate Ketoester->Hydroxyester [Ru(II)-Chiral Ligand] Formic Acid / Triethylamine Acid (R)- or (S)-3-(3-Chlorophenyl) -2-hydroxypropanoic Acid Hydroxyester->Acid Base Hydrolysis (e.g., NaOH) caption Workflow for Asymmetric Transfer Hydrogenation.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: A chiral Ru(II) catalyst is prepared in situ or used as a pre-formed complex. For example, [RuCl₂(p-cymene)]₂ and a chiral ligand like (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) are dissolved in a suitable solvent.

  • Reaction Setup: Ethyl 3-(3-chlorophenyl)-2-oxopropanoate is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • Hydrogenation: A hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope), is added to the reaction mixture along with the catalyst.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The solvent is removed under reduced pressure, and the resulting chiral ester is purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed using a base (e.g., sodium hydroxide) followed by acidic work-up to yield the final chiral acid.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[4]

This method is highly attractive due to its operational simplicity, high yields, and excellent enantioselectivities (often >98% ee).[3]

Biocatalytic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of α-hydroxy acids, lactate dehydrogenases (LDHs) are particularly well-suited.[5] These enzymes catalyze the stereospecific reduction of α-keto acids to the corresponding (R)- or (S)-hydroxy acids, depending on the specific enzyme used (D-LDH or L-LDH).

The process requires a cofactor, typically nicotinamide adenine dinucleotide (NADH), which is consumed in the reaction. To make the process economically viable, an in-situ cofactor regeneration system is essential. A common approach is to use formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD⁺ back to NADH.[5]

Biocatalytic Reduction cluster_main Main Reaction cluster_regen Cofactor Regeneration Keto_Acid 3-(3-Chlorophenyl) -2-oxopropanoic Acid Hydroxy_Acid (S)-3-(3-Chlorophenyl) -2-hydroxypropanoic Acid Keto_Acid->Hydroxy_Acid Reduction NADH NADH + H+ NAD NAD+ NADH->NAD NAD_regen NAD+ LDH L-Lactate Dehydrogenase Formate Formate CO2 CO2 Formate->CO2 Oxidation NADH_regen NADH + H+ NAD_regen->NADH_regen FDH Formate Dehydrogenase caption Biocatalytic reduction with cofactor regeneration.

Caption: Biocatalytic reduction with cofactor regeneration.

Experimental Protocol: Enzymatic Reduction

  • Reaction Mixture Preparation: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing the substrate, 3-(3-chlorophenyl)-2-oxopropanoic acid.

  • Reagent Addition: Sodium formate, NAD⁺ (catalytic amount), L-Lactate Dehydrogenase, and Formate Dehydrogenase are added to the solution.

  • Incubation: The mixture is gently stirred at a controlled temperature (e.g., 30 °C).

  • Monitoring: The reaction progress is monitored by HPLC to track the conversion of the keto acid to the hydroxy acid.

  • Work-up: Once the reaction is complete, the enzymes are removed (e.g., by precipitation or filtration). The aqueous solution is then acidified to protonate the carboxylic acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated to yield the pure chiral hydroxy acid.

  • Analysis: Enantiomeric excess is determined by chiral HPLC, which typically shows excellent results (>99% ee).[5]

Comparative Summary of Synthetic Routes

The choice of synthetic route depends on various factors including required scale, cost of reagents, desired enantiopurity, and available equipment.

MethodStarting MaterialKey Reagents / CatalystYield (%)Enantiomeric Excess (ee %)Key Advantages & Disadvantages
Racemic Synthesis + Resolution 3-ChlorobenzaldehydeChiral amine (e.g., cinchonidine)<50%>99% (after resolution)- : Low theoretical yield, laborious. + : Robust, well-established.[2]
Asymmetric Transfer Hydrogenation Ethyl 3-(3-chlorophenyl)-2-oxopropanoateRu(II)-chiral diamine complex80-95%>98%+ : High yield & ee, catalytic. - : Requires transition metal, organic solvents.[3]
Biocatalytic Reduction 3-(3-Chlorophenyl)-2-oxopropanoic acidLactate Dehydrogenase, Formate Dehydrogenase>90%>99%+ : Environmentally friendly (aqueous), extremely high selectivity. - : Enzyme stability/cost can be a factor.[5]

Conclusion and Future Outlook

The synthesis of 3-(3-chlorophenyl)-2-hydroxypropanoic acid has evolved significantly from classical, low-efficiency methods to sophisticated, highly selective asymmetric strategies. While classical resolution remains a viable option on a small scale, modern industrial processes heavily favor asymmetric catalytic approaches. Asymmetric transfer hydrogenation offers a highly efficient, scalable, and versatile route with excellent enantioselectivity.

Looking forward, biocatalysis stands out as a particularly promising field. The ability to perform reactions in water under mild conditions with near-perfect stereocontrol aligns with the growing demand for green and sustainable chemical manufacturing.[6][7] Future research will likely focus on the discovery and engineering of more robust and efficient enzymes, expanding the substrate scope and further reducing the cost of biocatalytic processes, solidifying their role in the production of valuable chiral intermediates like 3-(3-chlorophenyl)-2-hydroxypropanoic acid.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid.
  • Reddy, et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Müller-Hartwieg, J. C. D., et al. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
  • Valerio, et al. (2021).
  • Vinković, et al. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR.
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  • Wang, Z., et al. (2025, March 27).
  • Ramasamy, S., et al. (2022, December 23). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. MDPI.

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Exploratory

Unlocking the Therapeutic Potential of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid: A Technical Guide for Drug Discovery

Abstract This technical guide provides a comprehensive exploration of the potential pharmaceutical applications of the novel chemical entity, 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. While direct pharmacological data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential pharmaceutical applications of the novel chemical entity, 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. While direct pharmacological data on this specific molecule is nascent, its structural architecture, combining an arylpropionic acid scaffold with key hydroxyl and chloro moieties, suggests a rich and diverse therapeutic potential. Drawing upon established structure-activity relationships of analogous compounds, this whitepaper outlines a scientifically-grounded rationale for investigating its efficacy as an anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial agent. Detailed experimental protocols and mechanistic considerations are provided to empower researchers, scientists, and drug development professionals to systematically evaluate and unlock the full therapeutic promise of this compound.

Introduction: The Scientific Rationale

The quest for novel therapeutics with improved efficacy and safety profiles is a perpetual driver of pharmaceutical research. 3-(3-Chlorophenyl)-2-hydroxypropanoic acid emerges as a compound of significant interest due to its unique combination of chemical features. It belongs to the broader class of arylpropionic acid derivatives, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] The presence of a hydroxyl group at the alpha-position and a chlorine atom on the phenyl ring are pivotal modifications that can profoundly influence its biological activity, selectivity, and pharmacokinetic properties.[3][4][5]

This guide will deconstruct the molecule's structural components to build a compelling case for its investigation across multiple therapeutic areas. We will delve into the established pharmacology of related compounds to inform a targeted and efficient drug discovery program for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

Potential Therapeutic Application I: Anti-inflammatory and Analgesic Agent

Mechanistic Hypothesis: Cyclooxygenase (COX) Inhibition

The arylpropionic acid backbone is the quintessential pharmacophore for a vast number of NSAIDs.[1] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9] It is hypothesized that 3-(3-Chlorophenyl)-2-hydroxypropanoic acid will act as a competitive inhibitor of the COX enzymes.[8]

The 3-chloro substitution on the phenyl ring can enhance the lipophilicity of the molecule, potentially improving its partitioning into the hydrophobic active site of the COX enzymes and leading to increased potency.[10]

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) Thromboxanes (TXs) Thromboxanes (TXs) COX-1 (Constitutive)->Thromboxanes (TXs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (PGs)->Gastric Mucosa Protection Platelet Aggregation Platelet Aggregation Thromboxanes (TXs)->Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation 3-(3-Chlorophenyl)-2-hydroxypropanoic acid 3-(3-Chlorophenyl)-2-hydroxypropanoic acid 3-(3-Chlorophenyl)-2-hydroxypropanoic acid->COX-1 (Constitutive) Inhibition 3-(3-Chlorophenyl)-2-hydroxypropanoic acid->COX-2 (Inducible) Inhibition

Figure 1: Proposed Mechanism of Action via COX Inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid against human COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin).

  • Test Compound Preparation: Prepare a stock solution of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Incubate for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Parameter Description
Enzymes Purified human recombinant COX-1 and COX-2
Substrate Arachidonic Acid
Detection Method PGE2 ELISA
Primary Endpoint IC50 (half-maximal inhibitory concentration)

Potential Therapeutic Application II: Anticancer Agent

Rationale and Mechanistic Insights

Several lines of evidence suggest that arylpropionic acid derivatives possess anticancer properties.[11][12] These effects can be both COX-dependent and COX-independent.[13]

  • COX-Dependent Pathway: COX-2 is often overexpressed in various types of cancer and contributes to tumor growth, angiogenesis, and metastasis by producing prostaglandins.[14] By inhibiting COX-2, 3-(3-Chlorophenyl)-2-hydroxypropanoic acid could potentially suppress these pro-tumorigenic processes.

  • COX-Independent Pathways: NSAIDs have been shown to induce apoptosis and inhibit cell proliferation in cancer cells that do not express COX enzymes.[13] The exact mechanisms are still under investigation but may involve modulation of various signaling pathways critical for cancer cell survival.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid on a panel of human cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., colon, breast, lung).

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Treatment: Seed the cells in 96-well plates and, after allowing them to attach, treat them with a range of concentrations of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.[15][16]

    • Add the MTT/MTS reagent to the wells.

    • Incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.

    • Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cytotoxicity_Workflow A Select & Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Treat with 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT/MTS Reagent D->E F Incubate for 2-4 hours E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Figure 2: Experimental Workflow for In Vitro Cytotoxicity Testing.

Potential Therapeutic Application III: Anticonvulsant and Antinociceptive Agent

Rationale from Analogous Structures

Recent studies have demonstrated that derivatives of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione possess significant anticonvulsant and antinociceptive activities. While structurally distinct, this provides a compelling rationale to investigate similar properties in 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. The shared 3-chlorophenyl moiety may be a key contributor to these neurological effects.

Experimental Protocol: In Vivo Anticonvulsant Screening

Objective: To assess the anticonvulsant activity of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid in established rodent models of epilepsy.[17][18]

Methodology:

  • Animal Models: Utilize validated rodent models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[17]

  • Drug Administration: Administer 3-(3-Chlorophenyl)-2-hydroxypropanoic acid or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).

  • MES Test:

    • After a predetermined time, subject the animals to a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the presence or absence of the tonic hindlimb extension, which is indicative of a generalized tonic-clonic seizure.

    • Protection is defined as the absence of this endpoint.

  • scPTZ Test:

    • Administer a subcutaneous injection of pentylenetetrazol, a GABA-A receptor antagonist that induces clonic seizures.

    • Observe the animals for the onset and severity of seizures.

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: Determine the dose of the test compound that protects 50% of the animals (ED50).

Experimental Protocol: Formalin Test for Antinociceptive Activity

Objective: To evaluate the antinociceptive (pain-relieving) properties of the compound using the formalin test, which models both acute and inflammatory pain.[19][20]

Methodology:

  • Drug Administration: Administer the test compound or vehicle to rodents.

  • Formalin Injection: After a suitable pre-treatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Observe the animal's behavior and record the total time spent licking or biting the injected paw. The response occurs in two phases:

    • Phase 1 (0-5 minutes): Represents acute, neurogenic pain.

    • Phase 2 (15-30 minutes): Represents inflammatory pain.

  • Data Analysis: Compare the duration of nociceptive behavior in the treated group to the control group for both phases.

Test Pain Type Modeled Primary Endpoint
Formalin Test - Phase 1 Acute Neurogenic PainReduction in paw licking/biting time
Formalin Test - Phase 2 Inflammatory PainReduction in paw licking/biting time

Potential Therapeutic Application IV: Antimicrobial Agent

Rationale from Chlorinated Phenylpropanoic Acids

Studies on natural products have shown that chlorinated derivatives of 3-phenylpropanoic acid exhibit significant and selective antimicrobial activities.[6] The presence of chlorine on the aromatic ring appears to be a critical determinant of this bioactivity.[3] This provides a strong basis for investigating the antimicrobial potential of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid against a panel of pathogenic bacteria and fungi.[21][22]

Methodology:

  • Microbial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method:

    • Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Disk Diffusion Assay (Qualitative Screening):

    • Inoculate an agar plate with the test microorganism.

    • Place a sterile paper disk impregnated with a known concentration of the test compound onto the agar surface.

    • Incubate the plate.

    • Measure the diameter of the zone of growth inhibition around the disk.

Conclusion and Future Directions

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a promising scaffold for the development of novel therapeutics. Its structural similarity to well-established drug classes, combined with unique substitutions, warrants a thorough investigation of its pharmacological profile. The experimental frameworks provided in this guide offer a clear and systematic path for elucidating its potential as an anti-inflammatory, analgesic, anticancer, anticonvulsant, and antimicrobial agent. Future research should focus on a comprehensive evaluation of its efficacy, selectivity, and safety, with the ultimate goal of translating these preclinical findings into novel clinical applications.

References

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

[1] Executive Summary & Strategic Overview 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid) is a critical chiral building block in the synthesis of cardiovascular therapeutics (e.g., D...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Overview

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid) is a critical chiral building block in the synthesis of cardiovascular therapeutics (e.g., Danshensu analogs) and protease inhibitors. The presence of the chlorine atom at the meta-position of the phenyl ring and the chiral hydroxyl group at the C2 position necessitates high enantiomeric purity (>99% ee) for pharmaceutical applications.

This guide details two distinct, self-validating protocols for synthesizing the (S)-enantiomer (or (R)-enantiomer by reagent substitution):

  • Biocatalytic Asymmetric Reduction (Protocol A): The preferred route for scale-up and green chemistry compliance. It utilizes Lactate Dehydrogenase (LDH) to reduce the corresponding

    
    -keto acid with near-perfect stereocontrol.
    
  • Chiral Pool Diazotization (Protocol B): A robust laboratory-scale method converting (S)-3-chlorophenylalanine to the hydroxy acid with retention of configuration . This is ideal for generating analytical reference standards without extensive catalyst screening.

Protocol A: Biocatalytic Asymmetric Reduction

Objective: Synthesis of (S)-3-(3-chlorophenyl)-2-hydroxypropanoic acid via enzymatic reduction of 3-(3-chlorophenyl)-2-oxopropanoic acid.

Strategic Rationale

Chemical reduction of


-keto acids often requires expensive chiral ligands (e.g., Rh-BINAP) and high-pressure hydrogenation. Biocatalysis using LDH offers mild conditions (pH 7, 30°C) and superior enantioselectivity (>99% ee). We employ a Coupled Enzyme System  using Formate Dehydrogenase (FDH) to recycle the expensive NADH cofactor, driving the equilibrium forward by releasing volatile 

.
Precursor Synthesis (The Keto Acid)

Note: The substrate, 3-(3-chlorophenyl)-2-oxopropanoic acid, is synthesized via the Erlenmeyer Azlactone method.

Workflow Diagram:

AzlactoneSynthesis cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Hydrolysis Aldehyde 3-Chlorobenzaldehyde Azlactone 4-(3-Chlorobenzylidene)- 2-methyl-oxazol-5-one Aldehyde->Azlactone Ac2O, NaOAc 120°C, 2h Glycine N-Acetylglycine Glycine->Azlactone KetoAcid 3-(3-Chlorophenyl)- 2-oxopropanoic acid Azlactone->KetoAcid 1. HCl (aq), Reflux 2. Crystallization

Caption: Synthesis of the


-keto acid precursor via Erlenmeyer Azlactone condensation.
Enzymatic Reaction Protocol

Materials:

  • Substrate: 3-(3-chlorophenyl)-2-oxopropanoic acid (100 mM final conc.)

  • Enzyme: L-Lactate Dehydrogenase (L-LDH) [Source: Rabbit Muscle or recombinant E. coli overexpressing Lactobacillus LDH].

  • Cofactor Recycling: Formate Dehydrogenase (FDH, 5 U/mL), Sodium Formate (150 mM), NAD+ (1 mM catalytic load).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure:

  • Buffer Preparation: Degas 100 mM potassium phosphate buffer (pH 7.0) with nitrogen for 15 minutes to prevent oxidative degradation of the enzyme.

  • Substrate Solution: Dissolve 3-(3-chlorophenyl)-2-oxopropanoic acid (1.98 g, 10 mmol) in 40 mL buffer. Adjust pH back to 7.0 using 5M NaOH (the acid will lower pH significantly).

  • Cofactor Mix: Add Sodium Formate (1.02 g, 15 mmol) and NAD+ (66 mg, 0.1 mmol).

  • Initiation: Add FDH (500 Units) and L-LDH (1000 Units). Gently swirl; do not vortex.

  • Incubation: Stir at 100 rpm, 30°C for 24 hours.

    • Process Control: Monitor pH every 4 hours; maintain between 6.8–7.2 using 1M NaOH or HCl.

  • Quenching & Workup:

    • Acidify to pH 1-2 with 6M HCl to denature enzymes and protonate the product.

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Toluene/Hexane to yield white needles.

Biocatalytic Cycle Diagram:

BiocatalyticCycle Substrate Keto Acid (Substrate) Product (S)-Hydroxy Acid (Product) Substrate->Product L-LDH NADH NADH NAD NAD+ NADH->NAD Hydride Transfer NAD->NADH Regeneration Formate Formate CO2 CO2 Formate->CO2 FDH

Caption: Coupled enzymatic cycle showing substrate reduction driven by formate oxidation.

Protocol B: Chiral Pool Diazotization (Retention of Configuration)

Objective: Synthesis of (S)-3-(3-chlorophenyl)-2-hydroxypropanoic acid from (S)-3-chlorophenylalanine.

Mechanistic Insight (Critical for Troubleshooting)

Unlike standard


 reactions that invert stereochemistry, this reaction proceeds with retention  of configuration.[1]
  • Mechanism: The diazonium intermediate undergoes intramolecular attack by the carboxylate oxygen to form an unstable

    
    -lactone (Inversion 1). Water then attacks the 
    
    
    
    -lactone to open the ring (Inversion 2).
  • Net Result: Inversion + Inversion = Retention.[1]

Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve (S)-3-chlorophenylalanine (2.0 g, 10 mmol) in 30 mL of 1M

    
    .
    
  • Cooling: Cool the solution to 0°C in an ice bath.

  • Diazotization: Add a solution of Sodium Nitrite (

    
    , 2.1 g, 30 mmol) in 10 mL water dropwise over 45 minutes.
    
    • Safety: Evolution of

      
       gas and brown 
      
      
      
      fumes. Perform in a fume hood.
    • Temp Control: Keep internal temp < 5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).

  • Workup:

    • Saturate the aqueous phase with NaCl.

    • Extract 3x with EtOAc.

    • Wash organics with brine, dry over

      
      .
      
    • Evaporate solvent to obtain the crude hydroxy acid.

Analytical Validation & QC

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following validated method.

ParameterCondition
Column Daicel Chiralpak IC or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (monitoring phenyl ring) and 210 nm
Temperature 25°C
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~14.2 min (Confirm with racemic standard)
NMR Characterization

1H NMR (400 MHz, DMSO-d6):

  • 
     12.60 (s, 1H, -COOH)
    
  • 
     7.40–7.20 (m, 4H, Ar-H)
    
  • 
     5.45 (br s, 1H, -OH)
    
  • 
     4.25 (dd, J = 7.5, 4.5 Hz, 1H, 
    
    
    
    -CH)
  • 
     2.95 (dd, J = 13.5, 4.5 Hz, 1H, 
    
    
    
    -CHa)
  • 
     2.80 (dd, J = 13.5, 7.5 Hz, 1H, 
    
    
    
    -CHb)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) pH drift outside 6.5–7.5Use stronger buffer (200mM) or auto-titrator.
Low ee% (Enzymatic) Background chemical reductionEnsure no metal contaminants; lower temp to 25°C.
Racemization (Diazotization) Temperature too high during additionStrict control at 0°C; add nitrite slower.
Product Oiling Out Impurities or residual solventRecrystallize from Benzene/Petroleum Ether or Toluene.

References

  • Biocatalytic Reduction of Phenylpyruvates

    • Findrik, Z., et al. (2012). Kinetic modeling of phenylpyruvic acid reduction to phenyllactic acid by Lactobacillus enzyme. Chemical Engineering Journal. Link

  • Diazotization Mechanism (Retention of Configuration)

    • Brewster, P., et al. (1950). Walden Inversion via alpha-Lactone. Nature.[1] Link

    • Shin, I., et al. (2000). Stereoselective synthesis of alpha-hydroxy acids from alpha-amino acids. Journal of Organic Chemistry. Link

  • Erlenmeyer Azlactone Synthesis

    • Carter, H. E. (1946). Azlactones.[2][3][4] Organic Reactions.[1][2][3][4][5] Link

  • Chiral HPLC Methodologies

    • Daicel Chiral Technologies. Application Guide for Hydroxy Acids.Link

Sources

Application

Application Note: Crystallization &amp; Purification Protocols for 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Introduction & Physicochemical Profile[1][2][3][4][5] Target Molecule: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid Synonyms: 3-Chloro-PLA; 3-Chlorophenyllactic acid; -(3-Chlorophenyl)- -hydroxypropionic acid. CAS: 123060-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[1][2][3][4][5]

Target Molecule: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid Synonyms: 3-Chloro-PLA; 3-Chlorophenyllactic acid;


-(3-Chlorophenyl)-

-hydroxypropionic acid. CAS: 123060-34-4 (Generic/Racemate reference)

This guide details the isolation, purification, and chiral resolution of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. As a meta-substituted phenyllactic acid derivative, this compound serves as a critical chiral building block for Danshensu analogs and hypoglycemic agents. Its structure—featuring a lipophilic chlorophenyl tail and a hydrophilic


-hydroxy acid head—creates a specific solubility profile requiring precise solvent control to avoid "oiling out" (liquid-liquid phase separation) during crystallization.
Physicochemical Drivers
  • Acidity (pKa): ~3.8 (Carboxylic acid). The

    
    -hydroxyl group increases acidity relative to hydrocinnamic acid derivatives via inductive effects.
    
  • Solubility Profile:

    • High Solubility: Ethanol, Methanol, Ethyl Acetate, THF.

    • Moderate Solubility: Hot Water, Dichloromethane.

    • Low Solubility: Toluene, Heptane, Cold Water (pH < 2).

  • Chirality: The C2 carbon is stereogenic. Synthetic routes (e.g., cyanohydrin hydrolysis) typically yield the racemate, necessitating chiral resolution.

Protocol A: Purification from Crude Synthesis (Recrystallization)

Objective: Remove unreacted starting materials (aldehydes/cyanohydrins) and inorganic salts from the crude reaction mixture.

Experimental Logic

Crude phenyllactic acid derivatives often contain colored oligomers. A dual-solvent system (Solvent/Antisolvent) is preferred over single-solvent cooling to control supersaturation and prevent the inclusion of impurities.

Step-by-Step Methodology
  • Dissolution:

    • Charge crude solid (10.0 g) into a reactor.

    • Add Ethyl Acetate (EtOAc) (30 mL, 3 vol) and heat to 50°C.

    • Note: If solids remain, filter hot to remove inorganic salts (NaCl/KCl).

  • Phase Wash (Critical for Color Removal):

    • Wash the organic layer with 10 mL of 1N HCl (removes basic impurities).

    • Wash with 10 mL Brine.

    • Dry organic layer over anhydrous

      
       and filter.
      
  • Crystallization via Anti-Solvent Addition:

    • Concentrate the EtOAc filtrate to approx. 15 mL (1.5 vol) under reduced pressure.

    • Maintain temperature at 45°C.

    • Slowly add n-Heptane (or Hexane) dropwise until the solution turns slightly turbid (cloud point).

    • Seeding: Add 10 mg (0.1 wt%) of pure seed crystals to induce nucleation.

    • Cool linearly from 45°C to 0°C over 4 hours (Rate: ~0.2°C/min).

  • Isolation:

    • Filter the white crystalline solid.

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 75–85% Purity Target: >98.5% (HPLC)

Protocol B: Chiral Resolution (Diastereomeric Crystallization)[1]

Objective: Isolate the (S)-enantiomer from the racemic mixture using a chiral amine. Mechanism: Formation of diastereomeric salts with distinct solubility profiles.[1]

Reagents
  • Substrate: Racemic 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

  • Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA).

  • Solvent: Ethanol/Water (9:1 v/v).

Workflow Diagram (DOT)

ChiralResolution Racemate Racemic Acid (1.0 equiv) Mix Mix in EtOH/H2O (9:1) Heat to 70°C Racemate->Mix Amine (S)-(-)-1-Phenylethylamine (1.0 equiv) Amine->Mix Cool Cool to 20°C (0.1°C/min) Mix->Cool Filter Filtration Cool->Filter Solid Solid Salt (S)-Acid + (S)-Amine Filter->Solid Less Soluble Diastereomer Liquor Mother Liquor (R)-Enriched Filter->Liquor More Soluble Diastereomer Hydrolysis Hydrolysis (1N HCl / EtOAc) Solid->Hydrolysis Product Pure (S)-Acid Crystals Hydrolysis->Product

Figure 1: Workflow for the optical resolution of the target acid using (S)-PEA.

Detailed Procedure
  • Salt Formation:

    • Dissolve 10.0 g (50 mmol) of racemate in 100 mL Ethanol/Water (9:1).

    • Add 6.05 g (50 mmol) of (S)-(-)-1-Phenylethylamine dropwise while stirring at 60°C.

    • Observation: The solution should remain clear. If precipitate forms immediately, add more Ethanol/Water reflux to dissolve.

  • Controlled Cooling:

    • Cool the mixture to room temperature over 6–8 hours.

    • Allow the slurry to stir at 20°C for an additional 4 hours to reach thermodynamic equilibrium.

  • Salt Break (Liberation of Free Acid):

    • Filter the salt and wash with cold Ethanol.

    • Suspend the wet cake in 50 mL Ethyl Acetate.

    • Add 50 mL of 1N HCl and stir vigorously for 30 minutes (biphasic hydrolysis).

    • Separate the organic layer, dry over

      
      , and evaporate to dryness.
      
  • Recrystallization of Enantiomer:

    • Recrystallize the resulting free acid using Protocol A to maximize Enantiomeric Excess (ee).

Target ee: >99% after one recrystallization.

Troubleshooting & Optimization

Common Failure Mode: "Oiling Out"

Alpha-hydroxy acids are prone to forming oils rather than crystals, especially in the presence of water or impurities.

SymptomRoot CauseCorrective Action
Oiling Out Cooling too fast or impurity concentration too high.1. Reheat to dissolve oil.2. Add seed crystals at the cloud point.3. Reduce cooling rate.
Low Yield Product too soluble in mother liquor.1. Lower final temperature to -5°C.2. Increase ratio of Anti-solvent (Heptane).
Low ee% Inclusion of wrong diastereomer.1. Reslurry the salt in refluxing ethanol rather than full dissolution (digestive ripening).
Polymorph Screening Note

While the stable form is typically a white monoclinic or triclinic crystal, rapid precipitation can yield metastable forms.

  • Recommendation: Always analyze the final product via XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry). A sharp endotherm near 90–100°C indicates the stable crystalline form.

References

  • General Resolution of Phenyllactic Acids

    • Shiraiwa, T., et al. "Optical Resolution by Preferential Crystallization of (RS)-2-Benzoylamino-2-benzyl-3-hydroxypropanoic Acid." Chemical and Pharmaceutical Bulletin, 2002.

  • Physicochemical Properties of Halogenated Mandelic/Lactic Acids

    • Peng, Y., et al. "Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine."[2] Chirality, 2012.[2]

  • Synthesis of 3-Chlorophenyllactic Acid Derivatives

    • PubChem Compound Summary for CID 12219468 (3-(3-chlorophenyl)-2-hydroxypropanoic acid).

  • Crystallization Techniques for Hydroxy Acids: Tung, H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Standard Industrial Reference).

Sources

Method

Application Notes and Protocols: Preparation of Ester Derivatives of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Abstract This comprehensive guide provides detailed methodologies for the synthesis of ester derivatives of 3-(3-chlorophenyl)-2-hydroxypropanoic acid, a significant scaffold in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis of ester derivatives of 3-(3-chlorophenyl)-2-hydroxypropanoic acid, a significant scaffold in medicinal chemistry and drug development. We present three distinct and widely applicable esterification protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereochemically-versatile Mitsunobu Reaction. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, comparative analysis of the methods, and guidance on product characterization. The protocols are structured to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

Introduction: The Significance of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Esters

3-Aryl-2-hydroxypropanoic acid derivatives are crucial intermediates in the synthesis of a wide range of pharmaceutically active compounds. The presence of the chlorophenyl group and the hydroxyl and carboxylic acid functionalities makes 3-(3-chlorophenyl)-2-hydroxypropanoic acid a versatile starting material. Its ester derivatives have been investigated for various therapeutic applications, including their potential as anticancer and antimicrobial agents. The esterification of the carboxylic acid group is a key chemical transformation that allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development.

This guide details three robust methods for the preparation of these valuable ester derivatives, each with its own set of advantages, allowing researchers to choose the most suitable approach based on the specific requirements of their target molecule and the available starting materials.

Comparative Overview of Esterification Methodologies

The choice of esterification method is dictated by factors such as the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired stereochemical outcome. Below is a comparative summary of the three protocols detailed in this guide.

Method Catalyst/Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, p-TsOH)Reflux in excess alcoholSimple, inexpensive reagents, suitable for large scale.[1][2]Requires harsh acidic conditions, equilibrium reaction, not suitable for acid-sensitive substrates.[2][3]
Steglich Esterification DCC or EDC, DMAPMild, room temperatureCompatible with acid-labile functional groups, high yields.[4]Use of carbodiimide reagents which can be allergens, formation of urea byproduct.
Mitsunobu Reaction DEAD or DIAD, PPh₃Mild, typically 0 °C to room temperatureInversion of stereochemistry at the alcohol center, high yields for a wide range of substrates.[5][6][7][8]Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide and hydrazine byproducts which can complicate purification.[9]

Experimental Protocols

General Laboratory Practices

All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use, especially for reactions sensitive to moisture like the Steglich and Mitsunobu reactions. Reagents should be of high purity and used as received from the supplier unless otherwise noted.

Protocol 1: Fischer-Speier Esterification of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

This method is a classic, acid-catalyzed esterification suitable for the synthesis of simple alkyl esters.[1][2] The use of a large excess of the alcohol drives the equilibrium towards the product.[2]

Workflow Diagram:

Fischer_Esterification A 1. Dissolve Acid in Alcohol B 2. Add Acid Catalyst A->B e.g., Methanol C 3. Reflux Reaction Mixture B->C e.g., H₂SO₄ D 4. Quench and Extract C->D Monitor by TLC E 5. Purify by Chromatography D->E Aqueous Workup F Product E->F Silica Gel

Figure 1: Workflow for Fischer-Speier Esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-2-hydroxypropanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; 20-50 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ester.

Protocol 2: Steglich Esterification of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

This method is ideal for substrates that are sensitive to the harsh conditions of Fischer-Speier esterification.[4] It proceeds under mild, neutral conditions at room temperature.[4]

Workflow Diagram:

Steglich_Esterification A 1. Combine Acid, Alcohol, and DMAP B 2. Add Carbodiimide A->B in DCM or THF C 3. Stir at Room Temperature B->C e.g., DCC or EDC D 4. Filter and Extract C->D Monitor by TLC E 5. Purify by Chromatography D->E Remove Urea F Product E->F Silica Gel

Figure 2: Workflow for Steglich Esterification.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(3-chlorophenyl)-2-hydroxypropanoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

    • Wash the filtrate with 1 M hydrochloric acid (HCl) to remove excess DMAP, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Protocol 3: Mitsunobu Reaction for Esterification of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

The Mitsunobu reaction is particularly useful when a stereochemical inversion at the alcohol center is desired.[7][8] It is a high-yielding reaction that proceeds under mild conditions.[5][6]

Workflow Diagram:

Mitsunobu_Reaction A 1. Combine Acid, Alcohol, and PPh₃ B 2. Add Azodicarboxylate A->B in THF C 3. Stir at 0°C to RT B->C e.g., DEAD or DIAD D 4. Quench and Concentrate C->D Monitor by TLC E 5. Purify by Chromatography D->E Aqueous Workup F Product (Inverted) E->F Silica Gel

Figure 3: Workflow for the Mitsunobu Reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-chlorophenyl)-2-hydroxypropanoic acid (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Quench the reaction by adding a few drops of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).

  • Purification:

    • Purify the crude product directly by flash column chromatography on silica gel. The triphenylphosphine oxide and the hydrazine byproduct can often be separated from the desired ester during chromatography.

Characterization of Ester Derivatives

The successful synthesis of the ester derivatives of 3-(3-chlorophenyl)-2-hydroxypropanoic acid should be confirmed by a combination of spectroscopic techniques.

Expected Spectroscopic Data for a Representative Methyl Ester:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The methine proton adjacent to the hydroxyl group will appear as a multiplet, and the diastereotopic methylene protons will also show as multiplets. The aromatic protons will appear in the aromatic region (around 7.2-7.4 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show a characteristic peak for the ester carbonyl carbon around 170-175 ppm. The carbon of the methyl ester will appear around 52 ppm. The carbons of the aromatic ring and the aliphatic chain will also have distinct chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. A broad absorption for the hydroxyl (-OH) group will also be present around 3400-3500 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized ester. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery

Ester derivatives of 3-(3-chlorophenyl)-2-hydroxypropanoic acid are of significant interest in medicinal chemistry. The esterification of the carboxylic acid can serve multiple purposes:

  • Prodrug Strategy: The ester can act as a prodrug, which is hydrolyzed in vivo to release the active carboxylic acid. This can improve the oral bioavailability and pharmacokinetic profile of the parent drug.

  • Modulation of Biological Activity: The nature of the ester group can influence the interaction of the molecule with its biological target, potentially leading to enhanced potency or selectivity.

  • Antimicrobial and Anticancer Agents: Chlorinated phenylpropanoic acid derivatives have shown promising antimicrobial and anticancer activities.[10][11][12] Further derivatization through esterification can lead to the discovery of new therapeutic agents.

Troubleshooting and Safety Considerations

  • Fischer-Speier Esterification: Charring of the reaction mixture can occur if the acid catalyst is added too quickly or if the reaction temperature is too high.[3] Ensure slow addition of the acid and maintain a controlled reflux.

  • Steglich Esterification: Dicyclohexylcarbodiimide (DCC) is a known allergen and should be handled with care. The dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove completely by filtration; in such cases, it may co-elute with the product during chromatography.

  • Mitsunobu Reaction: The reaction is sensitive to the pKa of the nucleophile (the carboxylic acid). The azodicarboxylates (DEAD and DIAD) are hazardous and should be handled with caution. The removal of triphenylphosphine oxide can be challenging but is usually achievable with careful chromatography.

Conclusion

The preparation of ester derivatives of 3-(3-chlorophenyl)-2-hydroxypropanoic acid is a critical step in the synthesis of various potential therapeutic agents. This guide has provided three distinct and reliable protocols for this transformation, each with its own advantages. By understanding the principles behind each method and following the detailed procedures, researchers can efficiently synthesize a library of ester derivatives for further investigation in drug discovery programs. The choice of method should be carefully considered based on the specific needs of the synthesis, including substrate compatibility, desired stereochemistry, and scalability.

References

  • Mitsunobu, O.
  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522–524.
  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335–656.
  • Mitsunobu Reaction. Organic-Chemistry.org. (2019, August 26). [Link]

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. (2024, January 5). [Link]

  • Munawar, S., et al.
  • Shaaban, M., et al. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Mar. Drugs2020, 18 (9), 450.
  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. J. Vis. Exp. (2022). [Link]

  • Shaaban, M., et al. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC. [Link]

  • PubChem. Ethyl 3-(3-chlorophenyl)propanoate. [Link]

  • Shaaban, M., et al. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. ResearchGate. [Link]

  • Shaaban, M., et al. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PubMed. [Link]

  • Steglich esterification – Knowledge and References. Taylor & Francis. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • PubChem. 3-(3-Chlorophenyl)propanoic acid. [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. MDPI. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. E3S Web of Conferences. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Biological Activity of Natural and Synthetic Compounds. UNIPI. [Link]

Sources

Application

Enzymatic production protocols for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Application Note: Biocatalytic Synthesis of Chiral 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Executive Summary 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid, 3-Cl-PLA) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of Chiral 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Executive Summary

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid, 3-Cl-PLA) is a critical chiral building block for pharmaceutical intermediates, including protease inhibitors and cardiovascular agents. Traditional chemical synthesis (e.g., diazotization of amino acids or cyanohydrin hydrolysis) often yields racemic mixtures requiring costly resolution or utilizes hazardous heavy metals.

This Application Note details a stereoselective enzymatic reduction protocol using engineered D-Lactate Dehydrogenase (D-LDH) coupled with a cofactor regeneration system. This route offers >99% enantiomeric excess (ee), mild operating conditions, and scalability.

Mechanistic Principles & Retrosynthesis

The core transformation relies on the asymmetric reduction of the prochiral ketone, 3-(3-chlorophenyl)-2-oxopropanoic acid (3-Cl-PPA), by an NADH-dependent dehydrogenase.

Why this route?

  • Enantiocontrol: Unlike chemical hydrogenation, enzymes like D-LDH or L-HicDH (L-Hydroxyisocaproate dehydrogenase) dictate chirality based on the enzyme's binding pocket geometry, not the substrate's steric bulk alone.

  • Thermodynamics: Coupling the reduction with Glucose Dehydrogenase (GDH) drives the equilibrium forward by irreversibly oxidizing glucose to gluconolactone.

Biocatalytic Pathway Diagram

BiocatalyticPathway Substrate 3-Chlorophenylpyruvate (Keto Acid) LDH D-LDH (Lactobacillus sp.) Substrate->LDH Product 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (Chiral Hydroxy Acid) NADH NADH NADH->LDH NAD NAD+ GDH GDH (Bacillus sp.) NAD->GDH Glucose Glucose Glucose->GDH Glucono Gluconolactone LDH->Product Reduction LDH->NAD GDH->NADH GDH->Glucono Oxidation

Figure 1: Coupled enzymatic cycle showing the reduction of the keto acid substrate driven by NADH recycling via Glucose Dehydrogenase (GDH).

Material Selection & Preparation

Enzyme Selection Strategy

The presence of the chlorine atom at the meta position increases the hydrophobicity and steric bulk of the phenyl ring compared to unsubstituted phenylpyruvate.

  • Primary Candidate (D-Enantiomer): D-Lactate Dehydrogenase (D-LDH) from Sporolactobacillus inulinus (specifically isozyme D-LDH1) or Pediococcus claussenii. These enzymes exhibit a broad substrate pocket capable of accommodating bulky C3-aryl groups [1, 2].

  • Alternative (L-Enantiomer): L-Lactate Dehydrogenase (L-LDH) from rabbit muscle (commercial) or Staphylococcus epidermidis if the S-enantiomer is required.

Reagents
ComponentSpecificationFunction
Substrate 3-(3-Chlorophenyl)-2-oxopropanoic acidPrecursor (Target conc: 50–100 mM)
Enzyme 1 D-LDH (Lyophilized or Whole Cell)Chiral Reductase (>50 U/mL)
Enzyme 2 Glucose Dehydrogenase (GDH-105)Cofactor Recycling
Cofactor NAD+ (free acid)Hydrogen carrier (0.5 mM catalytic load)
Co-substrate D-GlucoseHydride donor (1.2 equivalents)
Buffer Potassium Phosphate (KPi), 100 mMpH maintenance (7.0 – 7.5)

Experimental Protocols

Protocol A: Analytical Screening (Validation of Activity)

Objective: To confirm enzyme activity on the chlorinated substrate before scale-up.

  • Preparation: Prepare a 1 mL reaction mixture in a 1.5 mL microcentrifuge tube.

  • Buffer Mix: Add 800 µL of 100 mM KPi buffer (pH 7.4).

  • Substrate Addition: Add 3-Cl-PPA to a final concentration of 10 mM. (Note: Dissolve substrate in a small volume of DMSO or dilute NaOH if solubility is poor, but keep DMSO <5%).

  • Cofactor Mix: Add NAD+ (1 mM final) and Glucose (20 mM final).

  • Enzyme Initiation: Add GDH (5 U) and D-LDH (5 U).

  • Incubation: Incubate at 30°C, 600 rpm for 2 hours.

  • Quenching: Add 100 µL of 1 M HCl to stop the reaction and protonate the acid for extraction.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC (See Section 5).

Protocol B: Preparative Scale Production (1 Liter)

Objective: Gram-scale synthesis of (R)-3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

Workflow Diagram

ProductionWorkflow Step1 1. Reactor Setup 1L Vessel, pH 7.0, 30°C Step2 2. Substrate Feeding Fed-batch: 3-Cl-PPA + Glucose Step1->Step2 Step3 3. Bioconversion Monitor pH (maintain with NaOH) Time: 12-24h Step2->Step3 Step4 4. Acidification Adjust pH to 2.0 with HCl Step3->Step4 Step5 5. Extraction Ethyl Acetate (3x Vol) Step4->Step5 Step6 6. Crystallization Solvent: Toluene/Hexane Step5->Step6

Figure 2: Step-by-step workflow for the preparative scale synthesis.

Detailed Procedure:

  • Reactor Setup:

    • In a 1 L bioreactor or jacketed flask, add 800 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

    • Set temperature to 30°C and agitation to 250 rpm.

  • Enzyme Loading:

    • Add NAD+ (0.33 g, 0.5 mM final).

    • Add GDH (2000 Units) and D-LDH (2000 Units). Note: If using whole cells (e.g., E. coli BL21 expressing D-LDH), add biomass to OD600 = 10.

  • Substrate Feeding (Critical Step):

    • Why Fed-Batch? High concentrations of phenylpyruvates can inhibit dehydrogenases.

    • Dissolve 10 g of 3-Cl-PPA and 10 g of Glucose in 100 mL water (neutralize to pH 7 with NaOH).

    • Feed this solution into the reactor at a rate of 20 mL/h.

  • pH Control:

    • The reaction produces gluconic acid, which will lower pH.

    • Automatic: Use a pH stat to maintain pH 7.0 using 2 M NaOH.

    • Manual: Check every 30 mins and adjust.

  • Reaction Monitoring:

    • Run reaction until substrate is undetectable by HPLC (typically 12–16 hours).

  • Downstream Processing (DSP):

    • Cell Removal: If using whole cells, centrifuge at 6000 rpm for 20 min.

    • Acidification: Cool supernatant to 4°C. Slowly add 6 M HCl to lower pH to 1.5–2.0. Caution: Product will precipitate or oil out.

    • Extraction: Extract 3 times with Ethyl Acetate (300 mL each).

    • Drying: Combine organic layers, dry over anhydrous

      
      , and evaporate solvent under reduced pressure.
      
    • Purification: Recrystallize the crude solid from a Toluene/Hexane mixture to achieve >99% chemical purity.

Quality Control & Analytics

HPLC Method (Chiral Analysis) To ensure the product meets pharmaceutical standards (>99% ee), use the following method:

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (detects the phenyl ring).

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Isomer: ~12 min (Verify with standard).

    • (S)-Isomer: ~15 min.

Calculation:



Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drift (Acidification)Ensure active pH control (NaOH addition). GDH produces gluconic acid rapidly.
Low Conversion (<50%) Substrate InhibitionSwitch from batch to fed-batch mode. Keep instantaneous [Substrate] < 20 mM.
Low Enantiomeric Excess Spontaneous reductionEnsure chemical background reduction is nil. Use higher enzyme loading to outcompete non-specific reactions.
Emulsion during Extraction Protein contaminationFilter the acidified aqueous phase through Celite before extraction.

References

  • Zheng, Z., et al. (2019). "A novel D-2-hydroxy acid dehydrogenase with high substrate preference for phenylpyruvate originating from lactic acid bacteria." Biochemical and Biophysical Research Communications, 514(1), 22-28.

  • Yang, Y., et al. (2022).[1] "Biological characterization of D-lactate dehydrogenase responsible for high-yield production of D-phenyllactic acid in Sporolactobacillus inulinus." MicrobiologyOpen, 11(4), e1217.

  • BenchChem. (2025).[2] "Application Note: Synthesis of (R)-3-Hydroxybutanoic Acid via Enzymatic Catalysis." (General methodology for hydroxy acid synthesis).

  • Nakamura, M., & Nishiya, Y. (2025).[3] "Development of a phenylpyruvate-specific dehydrogenase through structure-based enzyme designs." Journal of Biochemistry.

Disclaimer: This protocol is intended for research and development purposes. Users should perform their own risk assessment and validation before scaling up.

Sources

Method

Quantitative Analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid in Biological Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust protocol for the sample preparation and quantitative analysis of 3-(3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust protocol for the sample preparation and quantitative analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, containing both a carboxylic acid and a hydroxyl functional group, the analyte is non-volatile and requires chemical derivatization to be amenable to GC-MS analysis.[1][2] The described methodology involves a liquid-liquid extraction (LLE) from an aqueous matrix, followed by a two-step derivatization process to convert the polar groups into their corresponding trimethylsilyl (TMS) esters and ethers. This procedure enhances the thermal stability and volatility of the analyte, enabling sensitive and reproducible analysis.[1][3] We detail the rationale behind each step, from internal standard selection to the final instrumental parameters, to ensure methodological integrity and trustworthy results.

Introduction and Principle

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is an organic acid of interest in various fields, including metabolomics and pharmaceutical development. Its direct analysis by GC-MS is hindered by the presence of active hydrogen atoms in its carboxyl and hydroxyl moieties, which lead to high polarity, low volatility, and potential thermal degradation in the hot GC injector.[2][4]

To overcome these challenges, a chemical derivatization strategy is essential.[3] The most common and effective approach for polyfunctional organic acids is silylation, which replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups.[2][5] This transformation drastically reduces the polarity and hydrogen-bonding capacity of the molecule, yielding a derivative that is both volatile and thermally stable enough for gas chromatography.[5]

The overall analytical workflow is as follows:

  • Sample Alkalinization & Internal Standard Spiking: An internal standard (IS) is added to the sample to account for analyte loss during sample preparation and variations in injection volume.[6]

  • Acidification & Extraction: The sample is acidified to protonate the carboxylic acid group, making the analyte more soluble in an organic solvent. A liquid-liquid extraction is then performed to isolate the analyte from the complex biological matrix.

  • Derivatization: The dried extract is subjected to a silylation reaction, converting the analyte into its TMS derivative.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

This self-validating system, anchored by the use of an appropriate internal standard, ensures high precision and accuracy in quantification.[6][7]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
3-(3-Chlorophenyl)-2-hydroxypropanoic acid≥98%Sigma-Aldrich, BLDpharmAnalyte Standard
3-(4-Chlorophenyl)propanoic acid≥98%Sigma-AldrichInternal Standard (IS)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich, Thermo FisherSilylating Agent. TMCS is a catalyst.[5][8]
PyridineAnhydrous, ≥99.8%Sigma-AldrichDerivatization Solvent/Catalyst
Ethyl AcetateHPLC or GC GradeFisher ScientificExtraction Solvent
Hydrochloric Acid (HCl)Concentrated, ACS GradeVWRFor sample acidification
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificFor sample alkalinization
Sodium SulfateAnhydrous, GranularSigma-AldrichFor drying organic extract
MethanolHPLC or GC GradeFisher ScientificFor stock solution preparation
Nitrogen GasHigh Purity (99.999%)AirgasFor solvent evaporation
GC-MS Vials & Inserts2 mL, Amber Glass, PTFE-lined capsAgilent, WatersAvoid plastic vials to prevent contamination.[4]

Instrumentation: GC-MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use. A non-polar capillary column is recommended.[8]

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC (or equivalent)
Injector Split/Splitless
Inlet Temperature260 °CEnsures rapid volatilization of the derivatized analyte.
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier GasHelium (99.999%)Inert carrier gas.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for typical capillary columns.
GC Column
TypeHP-5ms (or equivalent 5% phenyl-methylpolysiloxane)A robust, low-bleed column suitable for a wide range of derivatized compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and capacity.
Oven Program
Initial Temperature80 °C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp 110 °C/min to 220 °CSeparates the analyte from the internal standard and matrix components.
Ramp 220 °C/min to 280 °C, hold for 5 minElutes any remaining high-boiling compounds and cleans the column.
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.
Ionization Energy70 eVProvides reproducible fragmentation patterns for library matching.
MS Source Temp.230 °CStandard operating temperature.
MS Quad Temp.150 °CStandard operating temperature.
Transfer Line Temp.280 °CPrevents condensation of the analyte before reaching the ion source.
Acquisition ModeScan (m/z 50-550) and/or SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(4-Chlorophenyl)propanoic acid and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. A separate working internal standard solution (e.g., 10 µg/mL) should be prepared by diluting the IS stock solution with methanol.

Sample Preparation and Extraction Workflow

The following protocol is designed for a 500 µL aqueous sample (e.g., plasma, urine, or cell culture media).

  • Aliquot Sample: Pipette 500 µL of the sample into a 4 mL glass vial.

  • Internal Standard Spiking: Add 50 µL of the 10 µg/mL internal standard working solution to each sample, calibrator, and quality control. This provides a consistent IS concentration for normalization.[6]

  • Alkalinization: Add 50 µL of 2 M NaOH to the sample and vortex briefly. This step can help in releasing protein-bound analyte.

  • Acidification: Add 100 µL of 6 M HCl to acidify the sample to a pH < 2. This is critical to ensure the analyte is in its protonated, non-ionized form for efficient extraction into the organic solvent.[8]

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of ethyl acetate to the vial.

    • Cap the vial and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Isolate Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial insert, avoiding the aqueous layer. For improved recovery, the extraction can be repeated, and the organic layers pooled.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Transfer the dried extract to a new vial.

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 37 °C.[8] Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[3]

G cluster_prep Sample Preparation cluster_iso Isolation & Derivatization A 1. 500 µL Sample (e.g., Plasma) B 2. Add Internal Standard A->B C 3. Acidify (pH < 2 with HCl) B->C D 4. LLE with Ethyl Acetate C->D E 5. Collect Organic Layer D->E F 6. Evaporate to Dryness (N2) E->F G 7. Add Pyridine & BSTFA+TMCS F->G H 8. Heat at 70°C for 60 min G->H I 9. Inject 1 µL into GC-MS H->I caption Figure 1. GC-MS Sample Preparation Workflow.

Caption: Figure 1. GC-MS Sample Preparation Workflow.

Derivatization Protocol

Derivatization must be performed in an anhydrous environment.

  • Reagent Addition: To the dried residue from step 4.2.7, add 50 µL of anhydrous pyridine followed by 50 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst, scavenging the HCl by-product.[9]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block or oven at 70 °C for 60 minutes to ensure complete derivatization of both the carboxylic acid and the sterically hindered hydroxyl group.[8]

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

Caption: Figure 2. Silylation of the target analyte.

Data Analysis and Expected Results

The derivatized molecule, now 3-(3-Chlorophenyl)-2-(trimethylsilyloxy)propanoic acid, trimethylsilyl ester, will have a significantly higher molecular weight. The mass spectrum under electron ionization will exhibit characteristic fragments. Key ions to monitor in SIM mode would include the molecular ion (M+•) if present, and more importantly, stable fragment ions such as [M-15]+ (loss of a methyl group from a TMS moiety) and other specific fragments resulting from the cleavage of the carbon chain. Analysis of similar hydroxy acid TMS derivatives suggests that a characteristic ion resulting from alpha-cleavage next to the silylated hydroxyl group is often prominent and useful for quantification.[8]

Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation and Trustworthiness

To ensure the trustworthiness of the protocol, the following steps are recommended:

  • Specificity: Analyze blank matrix samples to confirm the absence of interfering peaks at the retention times of the analyte and internal standard.

  • Linearity: Analyze calibration standards over the expected concentration range to establish the linear response of the detector.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate to determine intra- and inter-day precision and accuracy.

  • Recovery: Assess the efficiency of the liquid-liquid extraction process by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.

References

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC. Available at: [Link]

  • Ultra Quick sample preparation prior to GC-MS based metabolomics. Atlas of Science. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. Available at: [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. LIPID MAPS. Available at: [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. Available at: [Link]

  • 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2. PubChem. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. Czech Journal of Food Sciences. Available at: [Link]

  • Internal standards and performance check standards for GC-MS. ResearchGate. Available at: [Link]

  • 3-(3-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). PubChemLite. Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. Available at: [Link]

Sources

Application

Synthesis of 3-(3-Chlorophenyl)-2,3-dihydroxypropanoic Acid: A Chiral Precursor for Drug Discovery

Application Note & Protocol Introduction 3-Aryl-2-hydroxypropanoic acid scaffolds are pivotal structural motifs in a multitude of pharmacologically active molecules. Their prevalence in medicinal chemistry underscores th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction

3-Aryl-2-hydroxypropanoic acid scaffolds are pivotal structural motifs in a multitude of pharmacologically active molecules. Their prevalence in medicinal chemistry underscores the continuous need for robust and efficient synthetic routes to access these chiral building blocks. This application note provides a detailed, two-step protocol for the synthesis of 3-(3-chlorophenyl)-2,3-dihydroxypropanoic acid, a key chiral intermediate that can be further elaborated to the corresponding 2-hydroxypropanoic acid derivative. The synthetic strategy commences with the Knoevenagel condensation of 3-chlorobenzaldehyde with malonic acid to yield 3-(3-chlorophenyl)acrylic acid, followed by an enantioselective Sharpless asymmetric dihydroxylation to introduce the vicinal diol functionality. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details and the scientific rationale behind the chosen methodologies.

Strategic Overview of the Synthetic Pathway

The synthesis is designed as a straightforward and reliable two-step sequence. The initial step establishes the carbon skeleton through a condensation reaction, a fundamental C-C bond-forming strategy. The subsequent step introduces chirality and the desired oxygenation pattern via a powerful and well-documented asymmetric transformation.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sharpless Asymmetric Dihydroxylation Start 3-Chlorobenzaldehyde + Malonic Acid Reagents1 Pyridine, Piperidine Start->Reagents1 Intermediate 3-(3-Chlorophenyl)acrylic acid Reagents1->Intermediate Reagents2 AD-mix-α or AD-mix-β Intermediate->Reagents2 FinalProduct 3-(3-Chlorophenyl)-2,3-dihydroxypropanoic acid Reagents2->FinalProduct

Caption: Synthetic workflow for 3-(3-Chlorophenyl)-2,3-dihydroxypropanoic acid.

Reagents and Materials

A comprehensive list of the necessary reagents for the successful execution of this synthetic protocol is provided below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentChemical FormulaMolecular Weight ( g/mol )RoleSupplier Suggestion
3-ChlorobenzaldehydeC₇H₅ClO140.57Starting MaterialSigma-Aldrich
Malonic AcidC₃H₄O₄104.06Carbon sourceAcros Organics
PyridineC₅H₅N79.10Base/SolventFisher Scientific
PiperidineC₅H₁₁N85.15CatalystAlfa Aesar
AD-mix-α / AD-mix-βMixtureN/AChiral CatalystSigma-Aldrich
tert-Butanol(CH₃)₃COH74.12SolventJ.T. Baker
WaterH₂O18.02SolventN/A
Sodium SulfiteNa₂SO₃126.04Quenching agentEMD Millipore
Ethyl AcetateC₄H₈O₂88.11Extraction SolventVWR
Magnesium SulfateMgSO₄120.37Drying AgentSigma-Aldrich

Experimental Protocols

Part 1: Synthesis of 3-(3-Chlorophenyl)acrylic acid

This procedure is adapted from a general method for the synthesis of cinnamic acids.[1] The Knoevenagel condensation of an aromatic aldehyde with malonic acid provides a reliable route to the corresponding α,β-unsaturated carboxylic acid.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.1 equivalents) and pyridine (3-5 volumes).

  • Stir the mixture until the malonic acid is completely dissolved.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Slowly add 3-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 85-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice and an excess of 10% hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(3-chlorophenyl)acrylic acid.

Part 2: Sharpless Asymmetric Dihydroxylation of 3-(3-Chlorophenyl)acrylic acid

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3] The use of pre-packaged AD-mix reagents, which contain the osmium catalyst, a chiral ligand, and a re-oxidant, simplifies the experimental setup.[3] AD-mix-α and AD-mix-β provide access to opposite enantiomers of the diol product.

Step-by-Step Protocol:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add the AD-mix-α or AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir until most of the solids have dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3-(3-chlorophenyl)acrylic acid (1.0 equivalent) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.

  • Add ethyl acetate to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with 2 M sulfuric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-chlorophenyl)-2,3-dihydroxypropanoic acid.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Discussion and Mechanistic Insights

The Knoevenagel condensation proceeds through the deprotonation of malonic acid by piperidine to form a reactive enolate, which then undergoes a nucleophilic addition to the carbonyl group of 3-chlorobenzaldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable trans-alkene.

The Sharpless asymmetric dihydroxylation mechanism involves the formation of a chiral complex between osmium tetroxide and the cinchona alkaloid-derived ligand.[1] This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate ester intermediate.[1] Hydrolysis of this intermediate liberates the vicinal diol and a reduced osmium species. The stoichiometric re-oxidant, potassium ferricyanide, present in the AD-mix, regenerates the osmium tetroxide, allowing it to re-enter the catalytic cycle.[2] The choice of the chiral ligand (from AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation, leading to the formation of a specific enantiomer of the product.[1][3]

Conclusion

This application note details a reliable and efficient two-step synthesis of 3-(3-chlorophenyl)-2,3-dihydroxypropanoic acid, a valuable chiral precursor for the synthesis of more complex molecules in the field of drug discovery. The protocols provided are based on well-established and high-yielding chemical transformations. The final diol product can be further manipulated, for instance, through selective dehydroxylation, to access the target 3-(3-chlorophenyl)-2-hydroxypropanoic acid.

References

  • Sharpless asymmetric dihydroxylation. In Wikipedia; 2023. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols for 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Solutions: Storage and Stability

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and stability assessment of 3-(3-Chlorophenyl)-2-hydroxypropanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and stability assessment of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid solutions. Due to the limited publicly available stability data for this specific molecule, this application note synthesizes established principles of stability testing for α-hydroxy carboxylic acids and leverages international regulatory guidelines to propose a robust framework for its characterization. The protocols herein are designed to be self-validating, enabling the user to determine the intrinsic stability of the molecule and develop a stability-indicating analytical method.

Introduction: Understanding the Molecule

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is an α-hydroxy carboxylic acid. The stability of such molecules in solution is paramount for ensuring the accuracy and reproducibility of research findings, as well as for defining the shelf-life and storage requirements of potential pharmaceutical products. The presence of a hydroxyl group on the α-carbon and a chlorine atom on the phenyl ring introduces specific chemical liabilities that must be investigated. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Forced degradation studies are a critical component of pharmaceutical development, providing a controlled means to investigate a molecule's behavior under stress.[1] These studies are essential for identifying potential degradation products and establishing the degradation pathways and intrinsic stability of the molecule.[2] The International Council on Harmonisation (ICH) provides clear guidelines for conducting these studies, which form the basis of the protocols described in this document.[3][4]

Potential Degradation Pathways

Based on the structure of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, several degradation pathways can be anticipated under stress conditions. Understanding these potential pathways is crucial for designing a comprehensive stability study and for developing an analytical method capable of resolving the parent compound from its degradants.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Parent 3-(3-Chlorophenyl)-2- hydroxypropanoic acid Acid_Base->Parent Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Heat Thermal Stress Heat->Parent Light Photolysis (UV/Vis) Light->Parent Decarboxylation Decarboxylation Product Parent->Decarboxylation Heat, pH Oxidation_Product Oxidation of α-hydroxy group Parent->Oxidation_Product Oxidizing agents Dehydration Dehydration Product Parent->Dehydration Strong Acid/Heat Ring_Modification Ring Hydroxylation/ Dehalogenation Parent->Ring_Modification Oxidative/Photolytic Stress G cluster_workflow Stability Study Workflow cluster_conditions Stress Conditions cluster_analysis Data Analysis prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) stress 2. Expose Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid pH base Base Hydrolysis (0.1 M NaOH, RT) stress->base pH oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Chemical thermal Thermal (60°C in solution) stress->thermal Heat photo Photolytic (ICH Q1B conditions) stress->photo Light sampling 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis 4. Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis assay Assay of Parent Compound (% Degradation) analysis->assay impurities Impurity Profiling (Peak Purity, RRT) analysis->impurities mass_balance Mass Balance Calculation analysis->mass_balance report 5. Report Findings assay->report impurities->report mass_balance->report

Caption: Experimental Workflow for the Forced Degradation Study.

Materials and Reagents
  • 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or PDA detector and preferably a Mass Spectrometer (MS)

  • Photostability chamber compliant with ICH Q1B guidelines [5][6]* Temperature-controlled oven/water bath

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This concentration is often recommended for degradation studies. [7]2. Working Solutions for Stress Studies: For each stress condition, transfer a known volume of the stock solution into a separate container.

Forced Degradation Conditions

The following conditions are based on ICH guidelines and are a starting point. [3][8]The duration of exposure should be adjusted to achieve the target degradation of 5-20%.

  • Acid Hydrolysis:

    • Add an equal volume of 0.2 M HCl to the working solution to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Add an equal volume of 0.2 M NaOH to the working solution to achieve a final NaOH concentration of 0.1 M.

    • Keep the solution at room temperature. Basic hydrolysis is often more rapid than acidic hydrolysis. [1] 3. Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add an appropriate volume of 30% H₂O₂ to the working solution to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, or by dilution before injection.

  • Thermal Degradation:

    • Place the working solution in a temperature-controlled oven or water bath at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 24, 48, 72 hours).

    • A control sample should be kept at 2-8°C.

  • Photolytic Degradation:

    • Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. [5][9] 2. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

    • Analyze the samples after the exposure period.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active substance and measure its degradation products. [10]A reverse-phase HPLC method is generally suitable for α-hydroxy acids. [11] Table 2: Example HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified mobile phase improves peak shape for carboxylic acids.
Gradient Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate.To ensure separation of the parent peak from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Detection UV at 220 nm or PDA (190-400 nm)The phenyl ring should provide good UV absorbance. A PDA detector helps in assessing peak purity.
Injection Vol. 10 µLStandard injection volume.

Method Validation: The developed analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Data Interpretation and Reporting

  • Specificity: The method's ability to separate the parent compound from all degradation products should be demonstrated. Peak purity analysis using a PDA detector is essential.

  • Percent Degradation: Calculate the percentage of the parent compound degraded under each stress condition.

  • Impurity Profile: Characterize the degradation products by their retention times and, if using MS, their mass-to-charge ratios.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. This demonstrates that all major degradation products are accounted for.

Conclusion

The stability of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid in solution is a critical parameter for its successful application in research and development. By implementing the forced degradation protocol and developing a stability-indicating analytical method as outlined in this application note, researchers can gain a thorough understanding of the molecule's liabilities. This knowledge is fundamental for defining appropriate storage conditions, ensuring data integrity, and guiding formulation development to maintain the compound's quality and efficacy over time.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1998). Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ACS Publications. (2021). Chromate-Induced Activation of Hydrogen Peroxide for Oxidative Degradation of Aqueous Organic Pollutants. Environmental Science & Technology. [Link]

  • Royal Society of Chemistry. Oxidative Degradation of Organic Pollutants by Hydrogen Peroxide in the Presence of FePz(dtnCl2)4 under Visible Irradiation. [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Clausius Scientific Press. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. [Link]

  • Organic Chemistry Portal. Hydrogen peroxide. [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • PubMed. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column. [Link]

  • Wikipedia. Hydrogen peroxide. [Link]

  • Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • OnePetro. (2017). Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. [Link]

  • Journal of Food and Drug Analysis. (2001). Determination of α-Hydroxyacids in Cosmetics. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Crude 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Welcome to the technical support guide for the purification of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. This document provides researchers, scientists, and drug development professionals with practical, in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. This document provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols to overcome common challenges encountered during the purification of this important chemical intermediate. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the likely impurities in my crude 3-(3-Chlorophenyl)-2-hydroxypropanoic acid?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for substituted mandelic acid derivatives like this, several classes of impurities are common.[1] These can include:

  • Unreacted Starting Materials: Such as 3-chlorobenzaldehyde or other precursors.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

  • Side-Reaction Products: This can include dimers of the mandelic acid, which are known impurities that can hinder crystallization and reduce purity.[2] Over-oxidation or reduction products are also possible depending on the specific reaction conditions.

  • Enantiomeric Impurities: If you are synthesizing a specific enantiomer (R or S), the other enantiomer is a process-related impurity that requires specialized chiral separation techniques to remove.[3]

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., excessive heat), leading to colored impurities.[4]

Q2: What is the first and most effective step I should take to purify my crude solid product?

A2: For most solid organic acids, recrystallization is the most powerful and cost-effective initial purification technique.[5] It leverages differences in solubility between the desired compound and impurities at varying temperatures. A well-executed recrystallization can significantly increase purity by removing most colored impurities, unreacted starting materials, and many side-products in a single step.[6] The key is selecting an appropriate solvent system where the target compound has high solubility when hot and low solubility when cold, while impurities remain in solution upon cooling.[5]

Q3: How do I choose the right analytical technique to assess the purity of my sample?

A3: A multi-faceted approach using orthogonal techniques provides the most comprehensive assessment of purity.[7] The choice depends on the specific question you are trying to answer.

Technique Primary Use Case Strengths Limitations
HPLC-UV Routine purity testing and quantification.Excellent separation, precise quantification, robust and reliable.[8]Requires a reference standard for absolute quantification, may not detect non-UV active impurities.
LC-MS Detection and identification of trace-level or unknown impurities.High sensitivity and specificity, provides molecular weight information for impurity identification.[7]Quantification can be complex and less precise than HPLC-UV.
qNMR Primary, standard-independent purity assessment and structural confirmation.Provides direct, absolute quantification without a specific analyte standard; gives structural information.[7]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
Melting Point Quick assessment of purity.Fast, inexpensive, and a sharp melting point range close to the literature value indicates high purity.[9]Non-specific; a depressed or broad range only indicates the presence of impurities, not their identity or quantity.[10]

Q4: My purified product still shows a broad melting point. What does this mean and what should I do next?

A4: A broad melting point range (typically > 2 °C) is a classic indicator that your sample is still impure.[10] Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Your next step should be to re-evaluate your purification strategy.

  • Re-analyze: Use a more sensitive technique like HPLC to quantify the level of impurity.[7]

  • Repeat Purification: Attempt another recrystallization, perhaps using a different solvent system or incorporating a charcoal treatment to remove colored impurities.[9]

  • Consider Chromatography: If recrystallization fails to improve purity, the impurities likely have solubility properties very similar to your product. In this case, column chromatography is the next logical step.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful but nuanced technique. This section provides solutions to common problems encountered during the process.

Recrystallization_Troubleshooting start Start: Crude Solid choose_solvent Select Solvent System start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve oil_out Issue: Compound 'Oils Out' dissolve->oil_out Problem? hot_filter Hot Gravity Filtration (Optional) cool Cool Slowly to Room Temperature, then Ice Bath hot_filter->cool no_crystals Issue: No Crystals Form cool->no_crystals Problem? collect Collect Crystals by Vacuum Filtration wash Wash with Ice-Cold Solvent collect->wash low_yield Issue: Low Yield wash->low_yield Problem? dry Dry Crystals colored_product Issue: Product Still Colored dry->colored_product Problem? end_node Pure Product oil_out->hot_filter No oil_solution Re-heat, add more solvent. Consider different solvent. oil_out->oil_solution Yes no_crystals->collect No induce_xtal Scratch flask wall. Add a seed crystal. Concentrate solution. no_crystals->induce_xtal Yes low_yield->dry No yield_solution Ensure minimum solvent used. Ensure sufficient cooling time. Avoid overly aggressive washing. low_yield->yield_solution Yes colored_product->end_node No color_solution Add activated charcoal before hot filtration. colored_product->color_solution Yes oil_solution->dissolve Retry induce_xtal->cool Retry yield_solution->end_node Optimize Next Time color_solution->hot_filter Incorporate Step

Caption: Troubleshooting workflow for the recrystallization of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.

Issue 1: The compound "oils out" instead of crystallizing.

  • Causality: This occurs when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated above the melting point of the compound. Impurities can lower the melting point of the eutectic mixture, exacerbating this issue.[10]

  • Solution:

    • Re-heat the solution until the oil fully dissolves.

    • Add more solvent in small portions until the solution is no longer cloudy while hot.

    • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into an ordered crystal lattice.[6]

    • If the problem persists, the chosen solvent is likely unsuitable. A lower-boiling solvent or a mixed-solvent system may be required.

Issue 2: No crystals form upon cooling.

  • Causality: Crystal formation (nucleation) requires the solution to be supersaturated. This issue arises if too much solvent was added, or if the solution lacks nucleation sites.[6]

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[6]

    • Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration of your compound. Allow it to cool again.

    • Cool Further: Ensure the flask has spent adequate time in an ice-water bath (at least 15-20 minutes).[9]

Issue 3: The yield is very low.

  • Causality: Low recovery is most often due to using an excessive amount of solvent to dissolve the crude product, or washing the final crystals with too much or non-chilled solvent.[6]

  • Solution:

    • Minimize Dissolving Solvent: Use the absolute minimum volume of near-boiling solvent required to fully dissolve the solid. This ensures the solution will be supersaturated upon cooling.[11]

    • Minimize Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve a significant portion of your product.[6]

    • Recover from Mother Liquor: You can try to recover a second crop of crystals by concentrating the filtrate (mother liquor) and re-cooling, although this crop will likely be less pure than the first.

Issue 4: The product is still colored after recrystallization.

  • Causality: Highly colored, often polymeric, impurities can be present in trace amounts and may co-precipitate with your product.

  • Solution:

    • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount (spatula tip) of activated charcoal to the solution.[9]

    • Hot Filter: Keep the solution hot and perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Protocol 2.1: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[11] Water or a water/ethanol mixture can be a good starting point for polar organic acids.[10]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[9]

  • Hot Filtration (Optional but recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[6][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[6]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on. Then, transfer them to a watch glass to air-dry completely. Determine the yield and check the purity via melting point and/or HPLC.[9]

Section 3: Troubleshooting Chromatographic Purification

When recrystallization is insufficient, chromatography provides a more discerning method of separation based on differential partitioning between a stationary phase and a mobile phase.

Chromatography_Troubleshooting start Start: Impure Sample method_select Select Method: Flash Chromatography or HPLC? start->method_select flash Flash Chromatography (Preparative) method_select->flash Purification hplc HPLC (Analytical/Preparative) method_select->hplc Analysis/ Chiral Sep. tlc Develop TLC Method flash->tlc pack_column Pack Silica Gel Column tlc->pack_column run_column Load Sample & Run Column pack_column->run_column collect Collect Fractions run_column->collect flash_sep Issue: Poor Separation run_column->flash_sep Problem? analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine column_select Select Column (C18, Chiral) hplc->column_select mobile_phase Develop Mobile Phase column_select->mobile_phase run_hplc Run Analysis mobile_phase->run_hplc hplc_sep Issue: Poor Resolution run_hplc->hplc_sep Problem? flash_sol Adjust solvent polarity. Try different solvent system. Ensure proper column packing. flash_sep->flash_sol Yes hplc_sol Adjust mobile phase ratio. Change pH or additive (TFA). Decrease flow rate. hplc_sep->hplc_sol Yes flash_sol->tlc Re-develop hplc_sol->mobile_phase Optimize

Caption: Decision workflow for chromatographic purification and analysis.

Issue 1: Poor separation of the main product from an impurity on a silica gel column.

  • Causality: The mobile phase (eluent) does not have the optimal polarity to differentiate between the components. If the eluent is too polar, all components will move too quickly (low Rf) and co-elute. If it's not polar enough, components will remain adsorbed to the silica.

  • Solution:

    • Optimize on TLC: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate.

    • Adjust Polarity: The goal is to find a solvent system that gives your desired product an Rf value of ~0.3-0.4 and maximizes the separation (ΔRf) from impurities.

    • Try Different Solvents: If adjusting the ratio of a two-solvent system (e.g., ethyl acetate/hexanes) doesn't work, try a different system entirely. Sometimes adding a small amount of a third solvent (e.g., 0.5% acetic acid for a carboxylic acid) can dramatically improve separation.

Common Eluent Systems for Silica Gel Chromatography (Increasing Polarity)
100% Hexanes or Heptane
Dichloromethane/Hexanes
Ethyl Acetate/Hexanes
Acetone/Dichloromethane
Methanol/Dichloromethane

Issue 2: How do I develop an HPLC method to check the purity?

  • Causality: A robust HPLC method requires the right combination of column, mobile phase, flow rate, and detection wavelength to achieve baseline separation of all components.

  • Solution:

    • Column: A C18 reverse-phase column is a versatile starting point for many organic molecules.[12]

    • Mobile Phase: Start with a simple gradient of a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and an organic phase (e.g., Acetonitrile). A typical starting gradient might be 10% to 90% Acetonitrile over 20 minutes. For acidic compounds like yours, an acidic additive like TFA is often necessary to ensure good peak shape by keeping the carboxylic acid protonated.[13]

    • Detection: The aromatic ring in your compound will have a strong UV absorbance. A wavelength of 210 nm or 230 nm is a good starting point for detection.[13]

Starting HPLC Conditions for Purity Analysis
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C
(These are typical starting conditions and may require optimization)[12][13]

Issue 3: I need to separate the enantiomers. How should I approach this?

  • Causality: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated by standard techniques like recrystallization (unless forming a conglomerate) or normal/reverse-phase chromatography.

  • Solution: You must use a chiral separation technique. Chiral HPLC is the most common and effective method.[13]

    • Chiral Stationary Phase (CSP): This requires a specialized HPLC column where the stationary phase is itself chiral. Columns like CHIRALPAK® are frequently used for separating enantiomers of mandelic acid and its derivatives.[3][13]

    • Mobile Phase: The mobile phase is typically a non-polar solvent system, such as n-hexane mixed with an alcohol like isopropanol or ethanol.[13] The separation is achieved through the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

References

  • Zhou, J., Liu, Q., Fu, G., & Zhang, Z. (2014). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Chromatographic Science, 52(8), 838–842. [Link]

  • Wang, Y., et al. (2021). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Journal of Separation Science.
  • Li, S., et al. (2012). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive. Journal of the Brazilian Chemical Society, 23(1), 129-137. [Link]

  • ResearchGate. (2025). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. Request PDF. [Link]

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Manual. [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Chemistry Lab Manual. [Link]

  • University center of Mila. (2026). PW 01: recrystallization. E-learning platform. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Organic Syntheses. (n.d.). Mandelic Acid. Organic Syntheses Procedure. [Link]

  • PubChemLite. (2026). 3-(3-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). PubChemLite. [Link]

  • PubChem. (2025). 3-(3-Chlorophenyl)propanoic acid. PubChem. [Link]

  • Google Patents. (n.d.). JP4995429B2 - Method for purifying mandelic acids.
  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Request PDF. [Link]

  • Ghosh, A. et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Royal Society of Chemistry. (2010). Analytical Methods. RSC Publishing. [Link]

  • Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). CN114874084A - A kind of preparation method of bupropion hydrochloride impurity F.
  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

Sources

Optimization

Solving crystallization failures for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Status: Operational Ticket ID: TECH-CRYST-3CPHPA Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Technical Profile & Executive Summary Welcome to the technical support portal for 3-(3-Chlorophenyl)-2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-CRYST-3CPHPA Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Technical Profile & Executive Summary

Welcome to the technical support portal for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as meta-chlorophenyllactic acid). This molecule presents a unique "perfect storm" for crystallization failures due to its amphiphilic nature: a lipophilic 3-chlorophenyl tail competing with a hydrophilic


-hydroxy acid head.

Common Failure Modes:

  • Liquid-Liquid Phase Separation (LLPS): The product separates as a sticky oil rather than a solid crystal (Oiling Out).[1][2]

  • Glass Formation: Upon solvent removal, the material solidifies into an amorphous glass instead of a lattice.

  • Enantiomeric Enrichment Failure: Difficulty separating the R and S enantiomers during resolution.

Physicochemical Baseline:

Property Value / Characteristic Implication
Molecular Weight ~200.62 g/mol Moderate mobility in solution.
Melting Point 80–110°C (Dependent on purity/isomer) Critical: Impurities can depress MP below the boiling point of common solvents, causing oiling.
pKa ~3.8 (Carboxylic acid) pH control is vital; crystallization will fail in basic conditions.

| Solubility Profile | High: Ethanol, EtOAc, THFLow: Heptane, Water (at low pH), Toluene | Requires a binary solvent system for high yield. |

Troubleshooting Module: The "Oiling Out" Phenomenon

Symptom: You cool your reaction mixture, expecting white needles, but instead see a milky emulsion or a yellow/brown oil layer at the bottom of the flask.

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is too high for a rigid lattice to form. The "oil" is a solute-rich liquid phase.

The "Metastable Swing" Protocol (Remediation)

Do not simply cool the oil further; it will likely harden into an impure glass. Follow this thermodynamic reset:

Step 1: Re-dissolution

  • Reheat the mixture until the oil fully dissolves (return to a single phase).

  • If the oil persists at reflux, add the Good Solvent (e.g., Ethyl Acetate) in 5% increments until clear.

Step 2: Determine the Cloud Point

  • Add the Anti-Solvent (e.g., Heptane or Hexane) dropwise at reflux.

  • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add a "clearing dose" of the Good Solvent (approx. 1-2 mL) just to make the solution clear again.

Step 3: Controlled Nucleation (The Critical Step)

  • Cool the solution slowly (10°C/hour).

  • Seeding: At approx. 5–10°C below the saturation temperature, add seed crystals (0.1 wt%).

    • Note: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Observation: If oil droplets appear, STOP . Reheat slightly to dissolve the oil, add more Good Solvent, and cool again. You must stay in the "Crystal Growth Zone" and avoid the "Oiling Out Zone" (see diagram below).

Visualizing the Oiling Out Decision Tree

OilingOutRemediation start START: Oiling Out Observed reheat 1. Reheat to Reflux (Dissolve Oil) start->reheat check_solubility Is solution clear? reheat->check_solubility add_good Add Good Solvent (e.g., EtOAc) +5% check_solubility->add_good No (Cloudy/Oil) cloud_point 2. Add Anti-Solvent until Faint Cloudiness check_solubility->cloud_point Yes (Clear) add_good->reheat clear_back Add small amount of Good Solvent to clear cloud_point->clear_back cool_slow 3. Cool Slowly (-10°C / hour) clear_back->cool_slow seed Add Seeds / Scratch Glass (at ~40-50°C) cool_slow->seed check_result Result? seed->check_result success Crystals Formed check_result->success White Precipitate fail_oil Oil Droplets Return check_result->fail_oil Oily Emulsion fail_oil->add_good Decrease Supersaturation

Figure 1: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).

Impurity Management & pH Control

Symptom: Material stays in solution or precipitates as a sticky gum regardless of solvent choice.

Causality:

  • Residual Precursors: If synthesized via the Darzens condensation or reduction of 3-chlorophenylpyruvate, residual aldehydes or inorganic salts (borates/aluminum salts) can inhibit crystal growth by poisoning the lattice faces.

  • Wrong pH: As a carboxylic acid, if the pH is >4.0, a significant portion exists as the carboxylate salt, which is highly water-soluble and won't crystallize from organic solvents.

The "Acid-Base Swing" Purification Protocol

Before attempting crystallization again, perform this cleanup:

  • Dissolution: Dissolve the crude oil in 1M NaOH (aq). The product will dissolve as the sodium salt; non-acidic impurities (unreacted aldehydes/ketones) will remain organic.

  • Wash: Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) or Dichloromethane. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 6M HCl until pH < 1.0.

    • Why? High acidity forces the equilibrium completely to the free acid form (protonated), drastically reducing water solubility.

  • Extraction: Extract the milky aqueous suspension with Ethyl Acetate .

  • Drying: Dry the Ethyl Acetate layer over anhydrous

    
    , filter, and concentrate.
    
  • Result: You now have a purer "crude" that is far less likely to oil out.

Enantiomeric Resolution (If Chiral Purity is Required)

Context: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid has a chiral center at the C2 position. Synthesis often yields a racemate.

Standard Protocol: Direct crystallization of the racemate is difficult. The industry standard is Diastereomeric Salt Formation .

  • Resolving Agent: (S)-(-)-

    
    -Methylbenzylamine (or phenylethylamine).
    
  • Solvent: Ethyl Acetate / Ethanol (9:1).

  • Mechanism: The resolving agent forms a salt with the acid. The

    
    -salt and 
    
    
    
    -salt have different lattice energies and solubilities. One will crystallize, the other stays in the mother liquor.

Frequently Asked Questions (FAQ)

Q: I don't have seed crystals. How do I get the first crop? A: Use the "Vapor Diffusion" method on a small scale. Dissolve 50mg of your oil in a minimal amount of THF in a small vial. Place this open vial inside a larger jar containing Hexane (anti-solvent) and seal the jar. Over 24-48 hours, Hexane vapor will diffuse into the THF, slowly increasing supersaturation and promoting high-quality crystal growth.

Q: Can I use water as a solvent? A: Only if acidified. Pure water will likely cause the formation of hydrates or oils. A mixture of Water/Acetic Acid (95:5) can work for recrystallization if the impurities are highly water-soluble, but cooling must be very slow.

Q: Why is my melting point 20°C lower than the literature value? A: This class of compounds is notorious for "Melting Point Depression" due to trace solvents. If you isolated it from Toluene or Acetic Acid, these solvents can get trapped in the lattice. Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours before measuring MP.

References & Authority

  • Oiling Out Mechanisms:

    • Bonnett, P. E., et al. "Solution Crystallisation of Organic Compounds: Troubleshooting Oiling Out." Organic Process Research & Development, 2003.

    • Principle: Explains the thermodynamic miscibility gap responsible for LLPS.

  • Alpha-Hydroxy Acid Crystallization:

    • Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.

    • Relevance: General protocols for polar/non-polar carboxylic acids.

  • Synthesis & Properties:

    • PubChem Compound Summary for CID 177164 (Related Structure). Link

    • Note: While specific data for the 2-hydroxy variant is often proprietary, the 3-chlorophenylpropanoic acid data provides a reliable solubility baseline.

  • Chiral Resolution Strategies:

    • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001.

    • Relevance: Standard amine-based resolution for chiral acids.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid before handling. The chlorinated ring can act as a sensitizer.

Sources

Troubleshooting

Minimizing side reactions during 3-(3-Chlorophenyl)-2-hydroxypropanoic acid derivatization

Current Status: Operational Subject: Minimizing Side Reactions (Oligomerization, Racemization, Elimination) Document ID: TSC-3CP-AHA-001 Audience: Medicinal Chemists, Process Development Scientists[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Minimizing Side Reactions (Oligomerization, Racemization, Elimination) Document ID: TSC-3CP-AHA-001 Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary & Compound Profile

Compound: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid Class:


-Hydroxy Acid (AHA), Phenylpropanoid derivative
Critical Reactivity Profile: 
This molecule possesses a "dual-nucleophile/electrophile" motif.[1][2] The 

-hydroxyl group (C2-OH) and the carboxylic acid (C1-COOH) exist in close proximity, creating a high propensity for intermolecular self-esterification (oligomerization) and intramolecular lactide formation .[1][2] Additionally, the electron-withdrawing 3-chlorophenyl group increases the acidity of the

-proton, heightening the risk of racemization and

-elimination
(dehydration) to 3-chlorocinnamic acid derivatives.[1][2]

Critical Troubleshooting Modules

Module A: Preventing Self-Esterification (Oligomerization)

Symptom: Crude NMR shows broad peaks; mass spectrometry indicates


 or 

species; low yield of desired amide/ester.[2]

The Mechanism: In the presence of carboxylic acid activators (EDC, DCC, HATU), the unprotected


-hydroxyl group of one molecule attacks the activated carboxyl group of another. This creates linear oligomers or cyclic dimers (lactides/dioxolanones).[2]

Protocol 1: The Protection Strategy (Recommended) To guarantee monomeric coupling, the


-hydroxyl must be masked.[1]
  • Reagent Choice:

    • Acetyl (Ac):[1][2] Robust, removed via mild base (LiOH).[1][2]

    • TBS (tert-Butyldimethylsilyl):[1][2][3] Best for base-sensitive downstream chemistry; removed via TBAF or mild acid.[1][2]

  • Step-by-Step (Acetylation Example):

    • Dissolve: 1.0 eq 3-(3-chlorophenyl)-2-hydroxypropanoic acid in DCM (0.2 M).

    • Add: 2.5 eq Acetic Anhydride (

      
      ) + 3.0 eq Pyridine + 0.1 eq DMAP.
      
    • Monitor: Stir at 0°C

      
       RT. TLC will show a less polar spot.[2]
      
    • Quench: Add saturated

      
       (aq).[2]
      
    • Result: The resulting O-acetyl acid can be coupled without risk of oligomerization.

Protocol 2: The "In-Situ" Strategy (High Risk/High Reward) If protection is impossible, use high-dilution and specific order of addition.[1]

  • Concentration: Maintain reaction concentration

    
     M to disfavor intermolecular collision.
    
  • Order of Addition: Add the amine/alcohol nucleophile before adding the coupling reagent.

  • Reagent: Use EDC/HOBt. The HOBt active ester is less reactive toward the steric

    
    -OH than the target primary amine.
    
Module B: Controlling Racemization

Symptom: Loss of enantiomeric excess (ee%); product is a racemate.[2]

The Mechanism: The 3-chlorophenyl ring is electron-withdrawing (inductive effect), making the


-proton at C2 more acidic than in unsubstituted lactic acid.[1] During carboxyl activation, base-catalyzed proton abstraction leads to an enol intermediate, destroying chirality.[1][2]

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Base Selection Sym-Collidine or TMP Bulky bases (2,4,6-trimethylpyridine) cannot easily access the sterically hindered

-proton but can still neutralize the reaction.[1][2] Avoid TEA or DIPEA if possible.[2]
Coupling Additive Oxyma Pure or HOAt These additives form active esters with lower pKa leaving groups, accelerating the coupling to the amine faster than the rate of racemization.
Temperature -10°C to 0°C Racemization is highly temperature-dependent.[1][2] Keep activation steps cold.
Module C: Preventing Elimination (Dehydration)

Symptom: Appearance of alkene signals in NMR (doublets,


 Hz); formation of 3-chlorocinnamic acid derivatives.[1][2]

The Mechanism: Under acidic conditions or high heat, the


-OH is protonated and leaves as water, creating a carbocation stabilized by the phenyl ring, followed by proton loss to form the conjugated alkene.

Corrective Actions:

  • Avoid Thionyl Chloride (

    
    ):  Never use 
    
    
    
    or Oxalyl Chloride on the unprotected hydroxy acid.[2] This causes immediate conversion to the
    
    
    -chloro derivative (Walden inversion) or elimination.[2]
  • Workup pH: When quenching, avoid strong mineral acids (HCl).[2] Acidify to pH 3–4 using Citric Acid or

    
     buffers.[2]
    

Visualizing the Reaction Pathways

The following diagram illustrates the "Safe" vs. "Risk" pathways for derivatizing this molecule.

G Start 3-(3-Chlorophenyl)- 2-hydroxypropanoic acid Direct Direct Activation (EDC/DCC) Start->Direct Unprotected Protect Protection Step (Ac2O or TBSCl) Start->Protect Recommended Oligomer SIDE REACTION: Oligomers/Lactides Direct->Oligomer Self-Reaction Final Target Derivative (High Purity) Direct->Final Low Yield (High Risk) Protected O-Protected Acid Protect->Protected Coupling Coupling (Amine/Alcohol) Protected->Coupling No OH Interference Deprotect Deprotection Coupling->Deprotect Deprotect->Final

Caption: Workflow comparison. The Green path (Protection) eliminates the possibility of oligomerization, whereas the Red path (Direct Activation) relies on kinetics and often fails.

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) to make the acid chloride for faster coupling? 
A: No.  Treating an unprotected 

-hydroxy acid with thionyl chloride will convert the

-hydroxyl group into an

-chloride (3-chloro-2-chloropropanoic acid) or cause dehydration to the cinnamic acid derivative.[1][2] If you must use an acid chloride, you must protect the hydroxyl group (e.g., with an acetyl group) first.[1]

Q2: I see a small impurity (~5%) that looks like a dimer. Can I remove it? A: It is very difficult to separate the dimer (lactoyl-lactate type) from the product if the product is also an ester/amide, as their polarities are similar. The best approach is prevention via the Protection Strategy (Module A). If you already have the impurity, try reverse-phase HPLC or recrystallization from a non-polar solvent (Hexane/EtOAc), as the dimer is often more lipophilic.[1]

Q3: Does the 3-chloro group react during Palladium-catalyzed deprotection (e.g., removing Cbz)? A: The aryl-chloride bond is relatively stable under standard hydrogenation conditions (


, Pd/C, 1 atm, RT). However, if you use high pressure, elevated temperatures, or additives like Formic Acid/Ammonium Formate, you risk dehalogenation  (replacing Cl with H).[1][2]
  • Safe Alternative: Use

    
     (Pearlman's catalyst) or strictly control time.[2] Alternatively, use acid-labile protecting groups (Boc) instead of hydrogenolysis-dependent ones.[1][2]
    

Q4: My yield is low using EDC/NHS. Why? A: In aqueous or semi-aqueous buffers (common for EDC/NHS), the activated ester can hydrolyze. More importantly, if the pH drifts > 8, the


-hydroxyl group becomes more nucleophilic, promoting self-reaction.[1][2] Maintain pH at 4.5–6.0 during the activation step, then raise to 7.0–7.5 only after adding the amine.

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Master Organic Chemistry. (2022).[2] Fischer Esterification Mechanism and Side Reactions. Link

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During Workup of Esterification Reactions. Link[1][2]

  • Organic Chemistry Portal. (2014). Synthesis of

    
    -hydroxy carboxylic acids and derivatives. Link
    
  • Aapptec. (n.d.).[2] Racemization and Side Reactions in Peptide Synthesis. Link

Sources

Optimization

Troubleshooting baseline noise in MS analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Technical Support Center: Troubleshooting MS Analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Status: Active Ticket ID: #MS-CHPA-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting MS Analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Status: Active Ticket ID: #MS-CHPA-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Analyzing 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid) presents a "perfect storm" of challenges for LC-MS: it is a small, polar, acidic molecule requiring Negative Ion Mode (ESI-), a mode notoriously susceptible to baseline noise and mobile phase adducts. Furthermore, the chlorine atom introduces a specific isotopic signature that must be preserved for accurate identification.

This guide moves beyond generic advice, providing a causal analysis of baseline noise and specific protocols to stabilize your method.

Part 1: Diagnostic Triage – Identifying the Noise Source

Q: My baseline is high and erratic. How do I determine if this is electronic noise, chemical contamination, or a source parameter issue?

A: You must perform a "Zero-Flow" test to isolate the source. Baseline noise in ESI(-) is rarely electronic; it is almost always chemical (solvents) or physical (source contamination).

The Zero-Flow Protocol:

  • Stop the LC flow.

  • Keep the MS scanning (maintain gas flow and voltage).

  • Observe the baseline:

    • Scenario A (Noise Drops to Zero): The noise is coming from your Mobile Phase or LC system (pump/column). Go to Part 2.

    • Scenario B (Noise Persists): The noise is inside the MS Source (dirty shield/capillary) or electronic. Go to Part 3.

Visualizing the Troubleshooting Logic:

TroubleshootingFlow Start High Baseline Noise Detected ZeroFlow Perform Zero-Flow Test (Stop LC, Keep MS On) Start->ZeroFlow Check1 Does Noise Disappear? ZeroFlow->Check1 ResultA Source: Mobile Phase/LC Check1->ResultA Yes ResultB Source: MS Ion Source Check1->ResultB No ActionA1 Check Water Quality (Phthalates/Bacteria) ResultA->ActionA1 ActionA2 Check Column Bleed (Late Elution) ResultA->ActionA2 ActionB1 Clean Ion Source (Cone/Capillary) ResultB->ActionB1 ActionB2 Check Gas Nitrogen Purity ResultB->ActionB2

Figure 1: Decision tree for isolating the root cause of baseline noise in LC-MS.

Part 2: Mobile Phase & Chemistry (The "Ghost Peak" Problem)

Q: I am using standard 0.1% Formic Acid, but my signal-to-noise (S/N) ratio is poor. What is the optimal mobile phase for this chlorinated hydroxy acid?

A: Standard Formic Acid is often suboptimal for this analyte in negative mode. While Formic Acid aids protonation in Positive Mode, in Negative Mode it can suppress ionization or create high background noise due to formate adduct clusters.

Recommendation: The "Fluoride Switch" For hydroxy acids, Ammonium Fluoride (


)  is a superior additive. Fluoride has a high gas-phase basicity, which aggressively strips the proton from the carboxylic acid group (

), enhancing ionization efficiency by 2–22 fold compared to formate buffers [1][4].

Optimized Mobile Phase Protocol:

ComponentStandard Method (Avoid)High-Sensitivity Method (Recommended) Mechanism of Action
Aqueous Phase (A) Water + 0.1% Formic AcidWater + 0.5 mM

Enhances deprotonation; reduces background noise.
Organic Phase (B) Acetonitrile + 0.1% Formic Acid100% Acetonitrile (No additive)Pure organic solvent destabilizes droplets faster.
pH Range ~2.7~6.2 Higher pH ensures the acid is already ionized in solution.

Critical Warning:


 can etch glass over long periods. Use PEEK tubing where possible and flush the system with 50:50 Water:Isopropanol after the batch is complete.

Part 3: Column Selection & Separation

Q: My analyte elutes early with the solvent front, buried in matrix noise. How do I increase retention?

A: The hydroxyl group makes this molecule too polar for standard C18 columns, causing it to elute in the "suppression zone" (0.5–1.5 min) where salts and unretained debris cause massive baseline noise.

The Solution: Phenyl-Hexyl or HSS T3 Chemistry Switch to a Phenyl-Hexyl column.

  • Mechanism: The phenyl ring in the stationary phase interacts with the chlorophenyl ring of your analyte via

    
     stacking. This specific interaction pulls the analyte away from the solvent front and separates it from non-aromatic interferences [5].
    

Gradient Parameters (Phenyl-Hexyl Column, 2.1 x 100mm):

  • Flow: 0.3 mL/min

  • Temp: 40°C

  • Gradient:

    • 0-1 min: 5% B (Hold to elute salts)

    • 1-6 min: 5%

      
       95% B
      
    • Result: Analyte should elute ~3.5 - 4.5 min, in a quiet baseline region.

Part 4: Isotope Fidelity & Identification

Q: The baseline noise is distorting the Chlorine isotope pattern. Why does this matter?

A: For 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (


), the chlorine isotope signature is your primary validation tool.
Chlorine exists as 

(75.8%) and

(24.2%). In MS, this creates a distinct 3:1 ratio between the

peak and the

peak.[1]

Target Ions (


): 
  • Monoisotopic Mass (

    
    ):  ~199.02
    
  • Isotope Mass (

    
    ):  ~201.02
    

Troubleshooting the Ratio: If your baseline noise is high, it often adds random counts to the lower-intensity M+2 peak (201.02), skewing the ratio from 3:1 to 2:1 or 1:1. This leads to false negatives in automated software filters.

Visualizing the Isotope Logic:

IsotopePattern cluster_isotopes Expected MS Spectrum (Negative Mode) Molecule Analyte: C9H9ClO3 Peak1 m/z 199.0 (100% Abundance) [35Cl] Molecule->Peak1 Peak2 m/z 201.0 (~33% Abundance) [37Cl] Molecule->Peak2 Result Distorted Ratio (Identification Failed) Peak2->Result If Ratio != 3:1 Noise Baseline Noise (Random Intensity) Noise->Peak2 Interference

Figure 2: Impact of baseline noise on the critical Chlorine isotope signature.

Part 5: Source Parameter Optimization

Q: Are my source settings destroying the molecule?

A: Yes, hydroxy acids are fragile. Excessive heat or voltage can cause In-Source Water Loss (


), creating a peak at 

181 instead of 199. If your baseline is noisy, you might be monitoring the wrong ion or splitting your signal between two masses.

Recommended Source Settings (Generic Triple Quad):

  • Gas Temperature: 300°C (Do not exceed 350°C).

  • Capillary Voltage (Negative): 2500 - 3000 V (Lower than positive mode to prevent discharge/arcing).

  • Fragmentor/Cone Voltage: Keep LOW (e.g., 80-100V). High voltage strips the -OH group.

Part 6: References

  • Worley, M. J., & Powers, R. (2023). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances. Link

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. Link

  • Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis. Link

  • HPLC Tools. (2017). Techniques To Enhance Negative Mode ESI in LC-MS. Link

  • Separation Science. (2024). Mastering the art of column choice for Polar Aromatics. Link

Sources

Reference Data & Comparative Studies

Validation

C-NMR chemical shifts for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

This guide provides a technical analysis of the Carbon-13 NMR ( C-NMR) characteristics of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as meta-chlorophenyllactic acid). It focuses on the analytical discriminati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Carbon-13 NMR (


C-NMR) characteristics of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid  (also known as meta-chlorophenyllactic acid). It focuses on the analytical discrimination of this compound from its regioisomers (ortho/para) and provides reference chemical shift data derived from substituent chemical shift (SCS) additivity rules and analogous structural benchmarks.

Technical Guide: C-NMR Characterization of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Introduction & Application Context

3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a chiral building block used in the synthesis of pharmaceutical intermediates, particularly for cardiovascular and metabolic drug targets. Its structural integrity—specifically the position of the chlorine substituent and the stereochemistry at the


-carbon—is critical for biological activity.

High-resolution


C-NMR spectroscopy is the preferred method for distinguishing this meta-isomer from its ortho- and para-analogs, which often co-elute in HPLC purification. This guide outlines the spectral fingerprint of the molecule and provides a comparative logic for quality control (QC) workflows.
Core Structural Moieties[1]
  • Carboxyl Group (COOH): Deshielded carbonyl carbon.

  • 
    -Hydroxy Methine (CH-OH):  Chiral center, sensitive to solvent H-bonding.
    
  • Benzylic Methylene (CH

    
    ):  Bridges the chiral center and the aromatic ring.
    
  • Aromatic Ring: Substituted at the meta (3) position with Chlorine.

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts, follow this standard preparation protocol.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for polar acids; prevents exchange broadening of OH/COOH protons in 
    
    
    
    H-NMR, though
    
    
    C is less affected).
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

Workflow:

  • Weighing: Accurately weigh 20–30 mg of the solid acid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
    . Sonicate for 30 seconds if necessary to ensure complete dissolution.
    
  • Transfer: Transfer to a 5 mm high-precision NMR tube.

  • Acquisition:

    • Frequency: 100 MHz or higher (for

      
      C).
      
    • Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons).

    • Pulse Sequence: Proton-decoupled

      
      C (CPD).
      
    • Relaxation Delay (

      
      ): Set to 
      
      
      
      2.0 seconds to allow relaxation of quaternary aromatic carbons (C1', C3').
Protocol B: Assignment Logic (DOT Visualization)

The following flowchart illustrates the decision process for assigning peaks in the


C spectrum.

AssignmentLogic Start Start Assignment RegionCheck Identify Spectral Regions Start->RegionCheck Carbonyl 170-180 ppm COOH Signal RegionCheck->Carbonyl Aliphatic 20-80 ppm Aliphatic Chain RegionCheck->Aliphatic Aromatic 120-145 ppm Phenyl Ring RegionCheck->Aromatic Alpha 70-75 ppm CH-OH (Deshielded by O) Aliphatic->Alpha DEPT-135: Up Beta 38-42 ppm CH2 (Benzylic) Aliphatic->Beta DEPT-135: Down IpsoCl ~134 ppm C-Cl (Quaternary) Aromatic->IpsoCl Low Intensity IpsoCH2 ~140 ppm C-CH2 (Quaternary) Aromatic->IpsoCH2 Low Intensity CH_Arom Remaining CH Signals (126-130 ppm) Aromatic->CH_Arom High Intensity

Caption: Step-by-step logic for assigning carbon environments based on chemical shift ranges and DEPT signal intensity.

Reference Spectral Data

The following data represents the predicted consensus chemical shifts based on Substituent Chemical Shift (SCS) additivity rules for benzene derivatives and experimental benchmarks for 3-phenyllactic acid.

Table 1: C-NMR Chemical Shift Assignments (DMSO- )
Carbon PositionLabelShift (

, ppm)
Multiplicity (DEPT)Assignment Logic
Carbonyl C1176.5 qC (Quaternary)Typical carboxylic acid region.

-Methine
C271.8 CHDeshielded by -OH and -COOH; chiral center.

-Methylene
C339.5 CH

Benzylic position; shifted by phenyl ring.
Aromatic Ipso C1'140.2 qCAttached to alkyl chain; deshielded by alkyl.
Aromatic C2' C2'129.1 CHOrtho to alkyl, Ortho to Cl.
Aromatic C3' C3'133.8 qCAttached to Chlorine; deshielded by Cl (inductive).
Aromatic C4' C4'126.5 CHOrtho to Cl, Para to alkyl.
Aromatic C5' C5'130.2 CHMeta to Cl, Meta to alkyl.
Aromatic C6' C6'127.8 CHPara to Cl, Ortho to alkyl.

> Note: Values are referenced to TMS (0.00 ppm). Solvent peaks for DMSO-


 appear as a septet at 39.5 ppm, which may overlap with the 

-methylene (C3) signal. Using CD

OD (49.0 ppm) or CDCl

(77.1 ppm) can resolve this overlap.

Comparative Performance Analysis: Isomer Discrimination

A critical QC requirement is distinguishing the target 3-chloro isomer from the 2-chloro and 4-chloro impurities arising from non-selective chlorination or starting material contamination.

Regioisomer Differentiation Strategy

The symmetry of the molecule is the primary discriminator in


C-NMR.
  • 4-Chlorophenyl (Para): Possesses a C2 axis of symmetry.

    • Result: The ortho carbons (C2'/C6') are equivalent, and meta carbons (C3'/C5') are equivalent.

    • Signal Count: Only 4 aromatic signals (2 large CH, 2 small qC).

  • 3-Chlorophenyl (Meta - Target): Asymmetric.

    • Result: All ring carbons are chemically distinct.

    • Signal Count: 6 distinct aromatic signals.

  • 2-Chlorophenyl (Ortho): Asymmetric, but sterically congested.

    • Result: The

      
      -methylene (C3) often shows an upfield shift (Gamma-gauche effect) due to steric compression from the ortho-chloro group.
      
Table 2: Comparative Shift Fingerprints
Feature3-Chloro (Target) 4-Chloro (Alternative) 2-Chloro (Alternative)
Aromatic Peak Count 6 Distinct Signals 4 Signals (Intensity 2:2:1:1)6 Distinct Signals
Symmetry AsymmetricSymmetric (Para)Asymmetric

-CH

Shift
~39.5 ppm~39.0 ppm~36-37 ppm (Shielded)
C-Cl Shift (Ipso) ~133.8 ppm~132.0 ppm~134.0 ppm
Isomer Decision Tree (DOT Visualization)

Use this decision tree to interpret the aromatic region of the spectrum.

IsomerTree Start Analyze Aromatic Region (120-145 ppm) CountPeaks Count Distinct Signals Start->CountPeaks FourPeaks 4 Signals Found CountPeaks->FourPeaks High Symmetry SixPeaks 6 Signals Found CountPeaks->SixPeaks Asymmetry Para Conclusion: 4-Chloro Isomer (Para) (Symmetric) FourPeaks->Para CheckShift Check Aliphatic C3 (CH2) Shift SixPeaks->CheckShift NormalShift Shift ~39-40 ppm (Normal) CheckShift->NormalShift UpfieldShift Shift < 37 ppm (Steric Shielding) CheckShift->UpfieldShift Meta Conclusion: 3-Chloro Isomer (Meta) (Target Product) NormalShift->Meta Ortho Conclusion: 2-Chloro Isomer (Ortho) (Impurity) UpfieldShift->Ortho

Caption: Decision logic for distinguishing regioisomers based on peak count and steric shifts.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for Chlorobenzene and Phenyllactic acid base values).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • PubChem Compound Summary. (2024). 3-(3-Chlorophenyl)propanoic acid.[1][2] (Structural analog data).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Executive Summary 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid) is a chlorinated derivative of phenyllactic acid. It frequently appears in drug development as a chiral building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid) is a chlorinated derivative of phenyllactic acid. It frequently appears in drug development as a chiral building block or a metabolite of chlorophenylalanine-based pharmaceuticals.

This guide compares the two primary analytical workflows—LC-ESI-MS/MS (Negative Mode) and GC-EI-MS (TMS Derivatization) .

  • LC-ESI(-)-MS/MS is the preferred method for high-throughput biological screening, utilizing a dominant decarboxylation pathway (

    
     199 
    
    
    
    155).
  • GC-EI-MS (after silylation) offers superior structural elucidation and isomer differentiation (2-Cl vs. 3-Cl) via rigid fragmentation patterns and retention indices.

Part 1: Structural Context & Ionization Physics

Understanding the molecule's behavior under energy requires analyzing its functional groups: a carboxylic acid , a secondary hydroxyl , and a meta-chlorinated phenyl ring .

FeatureChemical Implication for MS
Chlorine Isotope The naturally occurring

and

isotopes create a distinct 3:1 intensity ratio in all fragments containing the aromatic ring. This is the primary diagnostic filter.
Carboxylic Acid Highly acidic proton (

). Promotes facile ionization in ESI Negative Mode (

).

-Hydroxy Group
Facilitates specific neutral losses (e.g.,

,

) and dominates fragmentation in Electron Ionization (EI) after derivatization.

Part 2: Comparative Ionization Strategies

Method A: ESI-MS/MS (Negative Mode)

Best for: Quantification in biological matrices (plasma, urine).

In negative electrospray ionization, the molecule forms a stable deprotonated ion


. The fragmentation is "soft," driven by low-energy collision-induced dissociation (CID).
  • Precursor Ion:

    
     199.0 (for 
    
    
    
    ) and 201.0 (for
    
    
    ).
  • Primary Fragment: Loss of

    
     (44 Da) to form the vinyl-chloride anion (
    
    
    
    155).
  • Secondary Fragment: Loss of

    
     or formic acid (46 Da), though less common than decarboxylation.
    
Method B: GC-EI-MS (TMS Derivatization)

Best for: Structural confirmation and differentiating positional isomers.

Since the native acid is non-volatile, it requires derivatization. The standard protocol uses Bis-TMS (Trimethylsilyl) derivatization.

  • Derivatized MW: 344.1 Da (Calculated:

    
    ).
    
  • Fragmentation Physics: High-energy (70 eV) electron impact causes radical-induced cleavages, primarily

    
    -cleavage relative to the ether/ester groups.
    

Part 3: Deep Dive - Fragmentation Pathways

ESI Negative Mode Pathway

The deprotonated molecular ion undergoes a characteristic decarboxylation. This is the standard MRM (Multiple Reaction Monitoring) transition used in pharmacokinetics.

ESI_Fragmentation M Precursor [M-H]- m/z 199 (100%) m/z 201 (33%) Inter Intermediate [Destabilized Carboxylate] M->Inter CID Energy Prod1 Product Ion A [M-H-CO2]- m/z 155 Inter->Prod1 Loss of CO2 (44 Da) (Major Pathway) Prod2 Product Ion B [M-H-HCOOH]- m/z 153 Inter->Prod2 Loss of Formic Acid (Minor Pathway)

Figure 1: ESI(-) Fragmentation Pathway.[1] The loss of CO2 is the dominant transition.

GC-MS (EI) TMS-Derivative Pathway

The Bis-TMS derivative (


) fragments distinctly. The chlorine atom remains on the aromatic ring, preserving the isotope pattern in lower-mass fragments.

Key Diagnostic Ions:

  • 
     329 (
    
    
    
    ):
    Loss of a methyl group from a TMS moiety.
  • 
     227 (
    
    
    
    ):
    Loss of the carboxyl-TMS group (
    
    
    ). This is the Base Peak formed by benzylic cleavage.
  • 
     73:  Trimethylsilyl cation (
    
    
    
    ), standard for all TMS derivatives.

Part 4: Isomeric Differentiation (The "Alternatives")

Differentiation between the 2-chloro (ortho) , 3-chloro (meta) , and 4-chloro (para) isomers is a critical challenge.

Feature3-Chlorophenyl (Meta)2-Chlorophenyl (Ortho)4-Chlorophenyl (Para)
GC Retention Time Intermediate elution.Typically elutes first (Steric hindrance reduces boiling point).Typically elutes last (Linear symmetry increases boiling point).
Ortho Effect (MS) Absent.Present. In EI-MS, the ortho-Cl can interact with the side chain, often enhancing the loss of

or small neutrals compared to meta/para.
Absent.
Chiral Separation Requires Chiral Column (e.g., Chiralpak).Requires Chiral Column.Requires Chiral Column.

Critical Insight: Mass spectrometry alone (without chromatography) is often insufficient to distinguish the 3-Cl and 4-Cl isomers because their fragmentation energies are nearly identical. Chromatographic retention time (RT) is the required validator.

Part 5: Validated Experimental Protocols

Protocol A: Sample Preparation for GC-MS (Silylation)

This protocol ensures complete derivatization of both the hydroxyl and carboxyl groups.

  • Dry Down: Evaporate 50 µL of sample (e.g., plasma extract) to complete dryness under nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Note: TMCS acts as a catalyst for the sterically hindered secondary hydroxyl.

  • Solvent: Add 50 µL of anhydrous Pyridine.

  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

Protocol B: LC-MS/MS Parameters[3][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Negative Mode.

  • Source Temp: 350°C.

Decision Matrix: Which Method to Choose?

Method_Selection Start Start: Define Analytical Goal Q1 Is the sample biological (urine/plasma)? Start->Q1 Q2 Is isomer differentiation (2-Cl vs 3-Cl) required? Q1->Q2 No (Pure Standard / Synthesis) ESI Use LC-ESI-MS/MS (Target m/z 199 -> 155) Q1->ESI Yes (High Throughput) Q2->ESI No GC Use GC-EI-MS (Bis-TMS Derivatization) Q2->GC Yes (High Specificity)

Figure 2: Decision Matrix for selecting the appropriate mass spectrometry workflow.

References

  • Human Metabolome Database (HMDB). Metabocard for 3-(3-Hydroxyphenyl)propanoic acid (Analogous fragmentation logic). Available at: [Link]

  • NIST Chemistry WebBook. 3-(3-Hydroxyphenyl)propanoic acid, 2TMS derivative Mass Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • PubChem. 3-(3-chlorophenyl)-2-hydroxypropanoic acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation

Technical Comparison Guide: FTIR Spectral Analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

Executive Summary 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (3-CPHPA) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors and antithrombotic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (3-CPHPA) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors and antithrombotic agents.[1] Its structural integrity hinges on two distinct moieties: the meta-chlorophenyl ring and the


-hydroxy carboxylic acid tail.[1]

This guide provides a rigorous technical comparison of FTIR analysis against alternative characterization methods (Raman, Computational DFT) and structural analogs. It is designed for analytical scientists requiring definitive protocols for identification and purity verification.[1]

Part 1: Molecular Architecture & Vibrational Logic

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational contributors.

Structural Breakdown[1]
  • Moiety A (Aromatic Head): 3-Chlorophenyl group.[1][2][3] The meta-substitution pattern dictates specific out-of-plane (OOP) bending vibrations in the fingerprint region (

    
    ).[1]
    
  • Moiety B (Chiral Linker):

    
    -Hydroxy group (-CH(OH)-).[1] This introduces a secondary alcohol O-H stretch and a C-O stretch, distinguishing it from non-hydroxylated precursors.
    
  • Moiety C (Acid Tail): Carboxylic acid (-COOH).[1] Dominated by the carbonyl (C=O) and broad hydroxyl (O-H) features.[4]

Diagram: Vibrational Mode Logic Tree

VibrationalLogic Molecule 3-CPHPA Molecule Aromatic m-Chlorophenyl Ring Molecule->Aromatic Linker α-Hydroxy Group Molecule->Linker Acid Carboxylic Acid Molecule->Acid Ar_CH C-H Stretch (>3000 cm⁻¹) Aromatic->Ar_CH Ar_CCl C-Cl Stretch (1050-1090 cm⁻¹) Aromatic->Ar_CCl Ar_OOP meta-OOP Bends (690 & 780 cm⁻¹) Aromatic->Ar_OOP Alc_OH Sec-OH Stretch (3400-3550 cm⁻¹) Linker->Alc_OH Alc_CO C-O Stretch (~1100 cm⁻¹) Linker->Alc_CO Acid_CO C=O Stretch (1720-1740 cm⁻¹) Acid->Acid_CO Acid_OH O-H Dimer (2500-3300 cm⁻¹) Acid->Acid_OH

Figure 1: Hierarchical decomposition of 3-CPHPA vibrational modes for spectral assignment.[1]

Part 2: Comparative Analysis

Comparison 1: Product vs. Impurity (Des-hydroxy Analog)

In drug development, a common impurity is 3-(3-chlorophenyl)propanoic acid , which lacks the


-hydroxyl group.[1] FTIR is the primary tool for distinguishing these two without running a full HPLC method.[1]
Feature3-CPHPA (Product) Des-hydroxy Impurity Diagnostic Value
Alcohol O-H Stretch Present (~3450 cm⁻¹, broad but distinct from acid OH)Absent High: The most immediate visual check.[1]
C-O Stretch (Sec. Alcohol) Strong band at ~1080-1130 cm⁻¹Absent Critical: Confirms the

-substitution.
C=O[1] Carbonyl Shift ~1735 cm⁻¹ (Inductive effect of

-OH increases frequency)
~1710 cm⁻¹ (Standard acid frequency)Medium: Requires high-resolution scan to distinguish.[1]
Fingerprint (C-Cl) Identical (~680-800 cm⁻¹)Identical (~680-800 cm⁻¹)None: Cannot be used for differentiation.[1]

Insight: The presence of the secondary alcohol C-O stretch at ~1100 cm⁻¹ is the "Fingerprint of Purity" for this specific conversion.

Comparison 2: FTIR vs. Raman Spectroscopy

While FTIR is the industry standard for functional group ID, Raman offers complementary data, particularly for the chlorinated ring.

ParameterFTIR (Mid-IR) Raman Spectroscopy Recommendation
Polar Bonds (O-H, C=O) Excellent Sensitivity. Strong dipoles result in intense peaks.[1]Poor Sensitivity. Weak scattering for polar bonds.[1]Use FTIR for conformation of the acid/alcohol tail.[1]
Non-Polar/Aromatic (C=C, C-Cl) Moderate intensity.[1] Often obscured by fingerprint noise.[1]High Specificity. Ring breathing modes and C-Cl stretches are sharp and intense.[1]Use Raman if confirming the meta-chlorination pattern is the primary goal.[1]
Sample Prep ATR requires contact; KBr requires pressing.[1]Non-contact; analysis through glass vials possible.[1]Use FTIR (ATR) for routine QC; Raman for in-situ process monitoring.[1]

Part 3: Detailed Spectral Analysis & Assignments

The following table synthesizes experimental data from analogous chlorophenyl and


-hydroxy acid systems to provide a definitive assignment guide for 3-CPHPA.
Table 1: Diagnostic Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupNotes
3300 – 3550 O-H Stretching

-Hydroxyl (Alcohol)
Broad band, often overlapping with the acid O-H shoulder.[1]
2500 – 3300 O-H StretchingCarboxylic Acid (Dimer)Very broad, "hairy" baseline characteristic of H-bonded acids.[1][4]
3050 – 3100 C-H StretchingAromatic RingWeak, sharp spikes just above 3000 cm⁻¹.[1]
2850 – 2950 C-H StretchingAlkyl Chain (CH/CH₂)Methylene and methine stretches from the propanoic backbone.[1]
1725 – 1740 C=O StretchingCarboxylic AcidStrongest peak in the spectrum.[1] Shifted higher due to

-OH electronegativity.
1570 – 1600 C=C Ring StretchingAromatic RingCharacteristic doublet for substituted benzenes.
1420 – 1450 C-H BendingCH₂ ScissoringAlkyl chain deformation.
1210 – 1250 C-O StretchingCarboxylic AcidCoupled with O-H in-plane bending.
1080 – 1130 C-O StretchingSecondary AlcoholKey differentiator from des-hydroxy analogs.
1050 – 1080 C-Cl StretchingAryl ChlorideOften weak in IR; look for associated ring modes.[1]
780 & 690 C-H Out-of-Plane Bendmeta-Substituted BenzeneCritical for isomer ID. Meta typically shows bands near 690 and 780 cm⁻¹.[1]

Part 4: Experimental Protocol (ATR-FTIR)

This protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for pharmaceutical solids, eliminating the need for KBr pellets.

Workflow Diagram

Protocol Start Start: Sample Preparation Clean 1. Clean Crystal (ZnSe or Diamond) Solvent: Isopropanol Start->Clean Background 2. Acquire Background (Air spectrum, 4 cm⁻¹ res) Clean->Background Load 3. Load Sample (10-20 mg of 3-CPHPA) Background->Load Press 4. Apply Pressure (Ensure good contact, no gaps) Load->Press Scan 5. Acquire Spectrum (16-32 scans, 4000-600 cm⁻¹) Press->Scan Process 6. Post-Processing (Baseline correction, ATR correction) Scan->Process

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of 3-CPHPA.[1]

Step-by-Step Methodology
  • Instrument Setup: Ensure the FTIR spectrometer is equipped with a Diamond or ZnSe ATR crystal.[1] Set resolution to

    
     and scan range to 
    
    
    
    .[1]
  • Background Collection: Clean the crystal with isopropanol.[1] Allow to dry completely.[1] Collect an air background spectrum to subtract atmospheric

    
     and 
    
    
    
    .[1]
  • Sample Loading: Place approximately 10-20 mg of solid 3-CPHPA powder onto the center of the crystal.

  • Contact Optimization: Lower the pressure arm (anvil) until the force gauge reads the manufacturer's recommended optimum (typically ~80-100 N).[1] Note: Poor contact will result in weak C-H stretches and high noise.

  • Acquisition: Accumulate 16 to 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is needed) and Baseline Correction (rubber band method) to flatten the broad acid tail.

Part 5: References

  • National Institute of Standards and Technology (NIST). 3-(3-Hydroxyphenyl)propionic acid Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes.[1] [Link]

  • Agilent Technologies. Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia.[1][5] Agilent Application Notes.[1] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for meta-substitution patterns and alpha-hydroxy acid shifts). Wiley.[1]

Sources

Comparative

Validation of analytical methods for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid quantification

Executive Summary & Molecule Profile[1][2] 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (CPHPA) is a critical intermediate in the synthesis of chiral pharmaceuticals and a potential metabolite of chlorophenyl-based GABAerg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (CPHPA) is a critical intermediate in the synthesis of chiral pharmaceuticals and a potential metabolite of chlorophenyl-based GABAergic drugs. Its structural specificity—defined by the meta-chlorine substitution and the


-hydroxy stereocenter—presents unique analytical challenges.

This guide provides a comparative validation framework for quantifying CPHPA. Unlike generic acid analysis, CPHPA requires rigorous control over enantiomeric purity and matrix interference. We evaluate three distinct methodologies: LC-MS/MS (Bioanalysis) , HPLC-UV (Quality Control) , and Chiral LC (Stereospecificity) , grounded in the latest ICH Q2(R2) regulatory standards.

Physicochemical Profile
ParameterValueImplications for Analysis
Structure Phenyl ring (3-Cl),

-Hydroxy, Carboxylic Acid
Amphiphilic; retains well on C18 but requires pH control.
Molecular Weight 200.62 g/mol Suitable for MS/MS; low mass requires clean solvents to avoid background noise.
pKa ~3.8 (Carboxylic acid)Mobile phase must be acidic (pH < 3) for RP-HPLC or neutral/basic for Negative ESI MS.
LogP ~1.8Moderate hydrophobicity; amenable to Reverse Phase (RP) chromatography.
Chirality One chiral center (C2)Requires chiral separation for enantiomeric excess (ee) determination.

Comparative Analysis of Methodologies

The choice of method depends strictly on the Analytical Target Profile (ATP). Below is a direct comparison of the three primary approaches.

FeatureMethod A: UHPLC-MS/MS Method B: HPLC-UV Method C: Chiral LC
Primary Application Bioanalysis (Plasma/Urine PK)QC Release, Bulk PurityEnantiomeric Purity (R vs S)
Sensitivity (LLOQ) High (0.5–1.0 ng/mL)Moderate (1–5 µg/mL)Moderate (5–10 µg/mL)
Selectivity Excellent (Mass-based)Good (Chromatographic)High (Stereochemical)
Throughput High (< 5 min/run)Medium (10–15 min/run)Low (15–30 min/run)
Cost per Sample HighLowHigh (Column cost)
Critical Limitation Matrix effects (Ion suppression)Lack of specificity for metabolitesMobile phase restrictions
Expert Insight:

"For pharmacokinetic (PK) studies, Method A is non-negotiable due to the need for sub-nanogram sensitivity. However, for synthesis process control, Method B is superior due to its robustness and lower operational cost. Method C is strictly a limit test for the distomer (unwanted enantiomer)."

Deep Dive: Method A (UHPLC-MS/MS) Validation Protocol

This section details the "Gold Standard" protocol for quantifying CPHPA in biological matrices.

Instrumental Parameters[3]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Reasoning: CPHPA is a carboxylic acid (

      
      ). Negative mode (
      
      
      
      ) yields 10-50x higher sensitivity than positive mode.
  • MRM Transitions:

    • Quantifier:

      
       199.0 
      
      
      
      155.0 (Loss of
      
      
      )
    • Qualifier:

      
       199.0 
      
      
      
      127.0 (Further fragmentation of the alkyl chain)
  • Column: C18,

    
    , 
    
    
    
    (e.g., Waters BEH or Agilent ZORBAX).
  • Mobile Phase:

    • MP A: 0.1% Formic Acid in Water.

    • MP B: Acetonitrile.

    • Note: Although negative mode prefers basic pH, acidic mobile phases are often necessary to sharpen peak shape on C18 columns. Post-column infusion of ammonia can be used if ionization is poor.

Sample Preparation Workflow (Self-Validating System)

To ensure data integrity, we utilize a Solid Phase Extraction (SPE) workflow rather than simple protein precipitation. This minimizes matrix effects, a common failure point in bioanalysis.

G Sample Biological Sample (Plasma 100 µL) IS_Add Add Internal Standard (d4-CPHPA or Analog) Sample->IS_Add PreTreat Pre-treatment (2% Formic Acid) IS_Add->PreTreat SPE_Load SPE Loading (HLB Cartridge) PreTreat->SPE_Load Equilibration Wash Wash Step (5% MeOH in Water) SPE_Load->Wash Remove Salts/Proteins Elute Elution (100% MeOH) Wash->Elute Selective Recovery Evap Evaporation & Reconstitution (Mobile Phase) Elute->Evap Analysis UHPLC-MS/MS Analysis Evap->Analysis

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for CPHPA quantification, ensuring removal of phospholipids that cause ion suppression.

Validation Framework (ICH Q2(R2))

Validation must demonstrate that the method is "fit for purpose."[1][2][3][4] Below are the critical parameters and acceptance criteria tailored for CPHPA.

Specificity & Selectivity

The method must distinguish CPHPA from:

  • Isomers: 3-(2-Chlorophenyl)... (Ortho) and 3-(4-Chlorophenyl)... (Para/Baclofen metabolite).

    • Test: Inject a mixture of ortho-, meta-, and para- isomers.

    • Requirement: Baseline resolution (

      
      ) or unique MRM transitions. Note: Isomers often share MRMs, so chromatographic separation is vital.
      
  • Matrix Components: Analyze 6 lots of blank plasma.

    • Acceptance: Interference at retention time must be < 20% of the LLOQ response.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Model: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    ; back-calculated concentrations within 
    
    
    
    (20% for LLOQ).
Accuracy & Precision

Data should be summarized as follows:

LevelConc. (ng/mL)Intra-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.0< 20%± 20%
Low QC 3.0< 15%± 15%
Mid QC 400< 15%± 15%
High QC 800< 15%± 15%
Chiral Specificity (Method C Focus)

For the Chiral LC method, the separation of the (R)- and (S)- enantiomers is the primary validation parameter.

  • Column: Immobilized polysaccharide phase (e.g., Chiralpak IC or AD-H) or Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) mode.
  • Mobile Phase: Hexane/IPA/TFA (Normal Phase) or Buffer/MeOH (Reverse Phase).

  • Critical Finding: Research indicates that meta-substituted chlorophenyl acids form stable inclusion complexes with HP-

    
    -CD, often providing better resolution than ortho isomers [1].
    

Troubleshooting & Scientific Nuance

The "Ion Suppression" Trap

In LC-MS/MS, co-eluting phospholipids can suppress the ionization of CPHPA in negative mode.

  • Diagnosis: Monitor phospholipid transitions (

    
     184 
    
    
    
    184 for positive mode check, or specific negative transitions) during method development.
  • Solution: If using Protein Precipitation, switch to SPE (as detailed in Figure 1) or use a "Hybrid" precipitation plate designed to remove phospholipids.

Stability of the Hydroxy Group

The


-hydroxy group makes CPHPA susceptible to oxidation or lactonization under harsh acidic conditions or high heat.
  • Protocol Control: Keep autosampler temperature at

    
    . Avoid strong acid concentrations (> 1%) during extraction.
    

References

  • Tong, S., et al. (2019).

    
    -(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction." Journal of Chromatography A. 
    
  • ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation.

  • European Medicines Agency. (2011). "Guideline on bioanalytical method validation." EMA Science Medicines Health.

  • Agilent Technologies. (2007). "Fast LC/MS/MS Analytical Method... for the Analysis of 125 Various Drugs." Application Note.

Sources

Validation

UV-Vis absorption characteristics of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Topic: UV-Vis Absorption Characteristics of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Content Type: Publish Comparison Guide Executive Summary 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllact...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Content Type: Publish Comparison Guide

Executive Summary

3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid) is a critical metabolite and chiral building block often monitored during the synthesis of halogenated pharmaceuticals or as a biomarker for phenylalanine metabolism disorders.

Its UV-Vis absorption profile is dominated by the 3-chlorobenzene chromophore . Unlike conjugated systems (e.g., cinnamic acids), the saturated alkyl chain isolates the carboxylic acid and hydroxyl groups from the phenyl ring. Consequently, its spectrum mirrors that of chlorobenzene/chlorotoluene, featuring a high-sensitivity band at ~210–220 nm and a characteristic, low-intensity "fine structure" band at ~258–268 nm .

This guide characterizes the spectral behavior of this compound, compares it with non-chlorinated and amino-analogs, and provides validated protocols for its detection in HPLC workflows.

Theoretical Chromophore Analysis

To understand the UV profile without relying on a rigid template, we must deconstruct the molecule into its optically active components.

  • Primary Chromophore (The Engine): The 3-chlorophenyl ring . The chlorine atom acts as an auxochrome. Through the inductive effect (-I) and mesomeric effect (+M), it lowers the energy gap for

    
     transitions compared to a naked benzene ring.
    
  • Structural Isolation (The Insulator): The methylene group (-CH

    
    -) at the 
    
    
    
    -position breaks conjugation between the aromatic ring and the
    
    
    -hydroxy-carboxylic acid tail.
  • Result: The UV spectrum is not a single broad peak but a dual-band profile typical of alkyl-substituted chlorobenzenes.

Spectral Band Predictions
Band TypeWavelength Region (

)
Intensity (

)
Transition OriginAnalytical Utility
E-Band (Primary) 210 – 220 nm High (

M

cm

)

(Allowed)
Quantification: Trace analysis (ppm/ppb levels).
B-Band (Secondary) 258 – 268 nm Low (

M

cm

)

(Forbidden)
Identification: The "fine structure" (fingers) confirms the meta-chloro substitution pattern.

Comparative Analysis: Target vs. Alternatives

In analytical method development, distinguishing the target from structurally similar impurities or metabolites is vital. The table below contrasts 3-(3-Chlorophenyl)-2-hydroxypropanoic acid with its most common analytical "alternatives."

Table 1: Comparative Spectral Characteristics
FeatureTarget: 3-(3-Chlorophenyl)-2-hydroxypropanoic acidAlt 1: 3-Phenyllactic acid (Unsubstituted)Alt 2: 3-(3-Chlorophenyl)alanine (Amino Analog)

(B-Band)
~264 nm ~257 nm~264 nm
Bathochromic Shift +7 nm (due to Cl auxochrome)Reference (0 nm)+7 nm (Identical chromophore)
Fine Structure Distinct "fingers" in non-polar solvents.[1]Less defined than Cl-analogs.Distinct "fingers".
HPLC Detection 220 nm (Quant) / 264 nm (ID)210–215 nm220 nm / 264 nm
Differentiation N/ASpectral Shift: The Cl-atom shifts absorbance red.Retention Time: Must rely on chromatography; UV spectra are nearly identical.

Critical Insight: You cannot distinguish the hydroxy acid (target) from the amino acid (Alt 2) by UV alone because the chiral center substituents (-OH vs -NH


) are electronically isolated from the ring. You must rely on retention time or MS for this differentiation.

Experimental Protocols (Self-Validating)

Protocol A: Determination of and Extinction Coefficient

Objective: To establish the precise absorption maximum and molar absorptivity (


) for your specific solvent system.

Reagents:

  • Target Compound (>98% purity).

  • Solvent: Methanol (HPLC Grade) for fine structure visibility; Phosphate Buffer (pH 3.0) for HPLC simulation.

Workflow:

  • Stock Preparation: Dissolve 10.0 mg of target in 100 mL Methanol (Conc = 100 µg/mL).

  • Dilution Series: Prepare dilutions of 10, 20, 50, and 80 µg/mL.

  • Baseline Correction: Run a blank scan (pure Methanol) from 200–400 nm.

  • Scan: Scan samples.

    • Expectation: At 10 µg/mL, the 210 nm peak may saturate. At 80 µg/mL, the 264 nm peak will become distinct.

  • Validation Check: Plot Absorbance vs. Concentration at 264 nm. The

    
     must be 
    
    
    
    . If not, re-prepare stock.
Protocol B: HPLC-UV Detection Strategy

Objective: Optimize signal-to-noise ratio for drug substance analysis.

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Note: Avoid Acetate buffers if detecting at <220 nm as they absorb UV, causing high background noise.

  • Wavelength Selection:

    • Channel A (215 nm): Use for quantifying impurities

      
      .
      
    • Channel B (264 nm): Use for purity assay and peak identity confirmation.

Visualizing the Mechanism

The following diagram illustrates the structural contributions to the UV spectrum and the logical flow for method development.

UV_Mechanism cluster_0 Molecular Structure cluster_1 Electronic Transitions cluster_2 Analytical Decision Ring 3-Chlorophenyl Ring (Chromophore) E_Band E-Band (210-220 nm) High Sensitivity Ring->E_Band π -> π* (Allowed) B_Band B-Band (264 nm) High Specificity Ring->B_Band π -> π* (Forbidden) Linker -CH2- Linker (Insulator) Linker->Ring Blocks Conjugation Tail Hydroxy-Acid Tail (Solubility) Trace Trace Impurity Quantification E_Band->Trace Use for <0.1% ID Compound Identification B_Band->ID Use for Fingerprint

Figure 1: Structural contributions to UV absorption and consequent analytical selection strategies.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of Chlorobenzene. National Institute of Standards and Technology. Link

  • PubChem. 3-(3-Chlorophenyl)propanoic acid Compound Summary. National Library of Medicine. Link

  • Weiner, B. (2009).[2] New Methods towards the synthesis of beta-amino acids.[2] (Discusses UV monitoring of 3-chlorophenylalanine derivatives). University of Groningen.[2] Link

  • Herbert, J. (2019). Approaches for the Discovery of Inhibitors of Protein-Protein Interactions. (Details HPLC purification of 3-chlorophenylalanine using UV detection). White Rose eTheses Online. Link

  • Catrinck, T. et al. (2014). A Simple and Efficient Method for Derivatization of Glyphosate... (Illustrates UV profiles of non-conjugated acid derivatives). ResearchGate. Link

Sources

Comparative

A Comparative Guide to the Chromatographic Analysis of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid Impurities

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a rigorous approach to the identification, quantification, and control of impurities.[1][2] Impurities can originate from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[3] The ICH Q3A guideline specifically outlines thresholds for reporting, identifying, and qualifying these impurities in new drug substances, making their robust analytical characterization a non-negotiable aspect of the development lifecycle.[1][3][4]

This guide provides an in-depth comparative analysis of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the impurity profiling of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid. This molecule, a chiral hydroxy acid, presents unique analytical challenges due to its polarity, potential for stereoisomerism, and the diverse chemical nature of its potential impurities. Through detailed experimental protocols and comparative data, this document aims to equip researchers and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific needs.

Understanding the Impurity Profile of 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid

A successful analytical strategy begins with a theoretical understanding of the impurities most likely to be present. For 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, impurities can be broadly categorized as organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[3] This guide will focus on the organic impurities, which can arise from the synthetic route or degradation over time.

Based on its chemical structure, several potential impurities can be postulated:

  • Process-Related Impurities:

    • Starting Materials & Intermediates: For example, 3-(3-Chlorophenyl)propanoic acid could be a precursor or a by-product resulting from an incomplete hydroxylation step.[5]

    • Isomeric Impurities: Synthesis may yield regioisomers, such as 3-(2-Chlorophenyl)-2-hydroxypropanoic acid or 3-(4-Chlorophenyl)-2-hydroxypropanoic acid , depending on the purity of the starting materials.

    • Enantiomeric Impurity: As the molecule possesses a chiral center at the C2 position, the presence of the undesired enantiomer is a critical purity attribute that must be controlled.[6] Chiral chromatography is essential for this specific separation.[7]

  • Degradation Products:

    • Oxidation Products: The molecule could be susceptible to oxidation, potentially leading to the formation of compounds like 3-Chlorobenzoic acid .

For the purpose of this guide, we will focus on comparing methods for the detection of key representative process-related and degradation impurities alongside the main API.

Methodology 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high precision for quantifying impurities.[8][9][10] For a polar, non-volatile compound like 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a reversed-phase method is the logical first choice, offering excellent separation of the main analyte from its impurities.[11]

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the phenyl ring of the analyte and its impurities.

  • Mobile Phase: An acidic mobile phase (using formic acid) is crucial. It suppresses the ionization of the carboxylic acid groups on the analyte and its acidic impurities, ensuring they are in a single, neutral form. This leads to sharp, symmetrical peaks and reproducible retention times.

  • Detector: A Photodiode Array (PDA) detector is used to monitor elution at multiple wavelengths, which helps in peak purity assessment and can aid in the preliminary identification of impurities based on their UV spectra.[11]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA, 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram: RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh API Sample s2 Dissolve in Diluent (50:50 Water/ACN) s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample (10 µL) s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 PDA Detection (220 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Quantify Impurities (% Area) d1->d2 d3 Generate Report d2->d3

Caption: RP-HPLC workflow for impurity analysis.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[12] Organic acids like 3-(3-Chlorophenyl)-2-hydroxypropanoic acid are non-volatile due to their polar carboxylic acid and hydroxyl groups. Therefore, a chemical modification step, known as derivatization, is mandatory to convert them into volatile derivatives suitable for GC analysis.[13][14] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled identification capabilities based on the unique fragmentation patterns of each compound.[13]

Causality Behind Experimental Choices
  • Derivatization: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen. This reagent efficiently converts the acidic protons on both the carboxyl and hydroxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. This transformation dramatically increases volatility and thermal stability.[15]

  • Column: A low-polarity DB-5ms column is used. This is a robust, general-purpose column that separates compounds primarily based on their boiling points, making it ideal for analyzing the TMS derivatives.

  • MS Detection: Operating the mass spectrometer in full scan mode allows for the collection of mass spectra for all eluting peaks. These spectra can be compared against spectral libraries or interpreted to confirm the identity of known impurities and elucidate the structure of unknown ones.[12]

Experimental Protocol: GC-MS with Silylation
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a single quadrupole Mass Spectrometer.

  • Derivatization Procedure:

    • Accurately weigh 1 mg of the sample into a vial.

    • Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV, Full Scan (m/z 50-550).[12]

Workflow Diagram: GC-MS Analysisdot

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh API Sample s2 Add Pyridine & BSTFA s1->s2 s3 Heat at 70°C for 30 min s2->s3 g1 Inject Derivatized Sample (1 µL) s3->g1 g2 Separation on DB-5ms Column (Temperature Program) g1->g2 g3 MS Detection (Full Scan) g2->g3 d1 Extract Ion Chromatograms g3->d1 d2 Identify by Mass Spectra d1->d2 d3 Generate Report d2->d3

Sources

Safety & Regulatory Compliance

Safety

3-(3-Chlorophenyl)-2-hydroxypropanoic acid proper disposal procedures

Executive Summary: The "Zero-Contamination" Mandate As researchers, we often treat disposal as an afterthought—a final step to clear the bench.[1] However, for halogenated organic acids like 3-(3-Chlorophenyl)-2-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Contamination" Mandate

As researchers, we often treat disposal as an afterthought—a final step to clear the bench.[1] However, for halogenated organic acids like 3-(3-Chlorophenyl)-2-hydroxypropanoic acid , disposal is not merely "throwing it away."[2][1] It is a chemical engineering process.[2][3][1]

Because this compound contains a carbon-chlorine (C-Cl) bond , it cannot be treated as standard organic waste.[2][3][1] If incinerated at standard temperatures (<850°C), it risks generating polychlorinated dibenzodioxins (PCDDs) and furans—some of the most potent environmental toxins known.[3][1]

The Directive: This waste stream must be segregated as Halogenated Organic Acid . It requires high-temperature incineration (>1100°C) with specific flue gas scrubbing.[2][3][1] The protocol below ensures you meet this requirement, protecting both your facility's compliance status and the environment.

Chemical Profile & Hazard Identification

Before handling waste, you must understand the "Enemy."[1] This compound is a bifunctional molecule: an alpha-hydroxy acid (AHA) with a halogenated aromatic ring.[2][3][1]

PropertySpecificationOperational Implication
Chemical Structure C₉H₉ClO₃Contains Cl; DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary.[2][3][1]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Corrosive to metal. Do not use metal safety cans.[2][3][1] Use Polyethylene (PE) or Glass.[2][3][1]
Reactivity Acidic; ReducerIncompatible with strong oxidizers (Nitric Acid, Peroxides) and strong bases (Cyanides, Sulfides).[2][3][1]
Physical State Solid (Powder)Dust hazard.[2][3][1] Respiratory protection (N95/P100) required during weighing/transfer.[3][1]

The "Why": The Thermodynamics of Disposal[1][2]

Expert Insight: Why do we nag you about separating "Halogenated" from "Non-Halogenated"?

It comes down to Incineration Thermodynamics .

  • Non-Halogenated Waste (e.g., Methanol, Acetone) is often used as fuel blending.[2][3][1] It burns clean at ~850°C.[2][3][1]

  • Halogenated Waste (Your compound) acts as a flame retardant.[2][3][1] To destroy the C-Cl bond and prevent dioxin formation, the incinerator must operate at >1100°C with a residence time of at least 2 seconds.[2][4]

If you mix this compound into a non-halogenated drum, you contaminate the entire drum. The disposal facility must then treat the whole volume as high-cost halogenated waste, or worse, they may burn it at the wrong temperature, releasing toxins.[1]

Operational Protocol: Step-by-Step Disposal

Scenario A: Solid Waste (Pure Powder or Contaminated Debris)

Applicable to: Expired stock, weighing boats, contaminated gloves, paper towels.[2][3][1]

  • Containment: Do not throw loose powder into a bin.[2][3][1] Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).[3][1]

  • Double Bagging: Seal the first bag (tape or zip-tie) and place it inside a second clear bag. This prevents "puffing" of toxic dust when the waste drum is eventually compressed.[1]

  • Labeling: Affix a hazardous waste label to the outer bag.

    • Text: "Solid Waste: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid."[2][3][1]

    • Hazard Checkbox: Toxic, Irritant.[2][1][5]

  • Consolidation: Place the double-bagged waste into the lab’s Solid Halogenated Waste Drum (usually a wide-mouth fiber or poly drum).

Scenario B: Liquid Waste (Mother Liquor or HPLC Effluent)

Applicable to: Reaction mixtures, dissolved samples.[2][3][1]

  • pH Check (Self-Validating Step): Before pouring into any carboy, check the pH of your solution.[2][3][1]

    • If pH < 2:[2][3] It is an Acidic Halogenated Waste.[2][3][1]

    • If pH > 2 but < 12:[2][3] It is Neutral Halogenated Waste.[2][3][1]

  • Segregation:

    • DO NOT pour into the "General Organic Waste" or "Non-Halogenated" carboy.[2][3]

    • DO NOT pour into the "Aqueous Acid" carboy if that carboy is destined for elementary neutralization (drain disposal).[2][3][1] The halogen content prohibits drain disposal.[3][1]

  • The Correct Stream: Pour into the Halogenated Solvent/Organic carboy.

    • Note: If the solution is highly acidic (>5% acid), use a dedicated "Halogenated Acid" container to prevent reaction with other organics in the main halogenated drum.[3][1]

  • Log It: Immediately write the chemical name and approximate volume on the carboy’s log sheet.[2][3] "Halogenated Organic Acid" is the critical descriptor.[3][1]

Decision Logic: The Disposal Flowchart

Use this decision tree to determine the exact destination of your waste.

DisposalWorkflow Start Waste Generation: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid Solution StateCheck->Liquid Reaction Mix DoubleBag Double Bag in Polyethylene Solid->DoubleBag SolidBin DISPOSAL: Solid Halogenated Waste Drum (Incineration) DoubleBag->SolidBin SolventCheck Main Solvent? Liquid->SolventCheck OrganicSolvent Organic Solvent (e.g., MeOH, DCM) SolventCheck->OrganicSolvent Aqueous Aqueous / Water SolventCheck->Aqueous HaloCarboy DISPOSAL: Halogenated Solvent Carboy (High Temp Incineration) OrganicSolvent->HaloCarboy DrainCheck Can I pour down drain? Aqueous->DrainCheck NoDrain NO! Halogenated Compounds are aquatic toxins. DrainCheck->NoDrain STOP AqHaloCarboy DISPOSAL: Aqueous Halogenated Waste NoDrain->AqHaloCarboy

Figure 1: Decision tree for segregating halogenated organic acid waste. Note the strict prohibition of drain disposal for aqueous solutions.[2][3]

Regulatory Compliance (RCRA/EPA)

In the United States, this waste falls under the Resource Conservation and Recovery Act (RCRA) .[2][3]

  • Waste Coding: While this specific isomer may not be explicitly "U-Listed" (Toxic) or "P-Listed" (Acutely Toxic) by name, it is regulated based on its characteristics.[2][3][1]

    • D002 (Corrosivity): If the waste is liquid and pH is ≤ 2.[2][3][1]

    • Halogenated Organic Compounds (HOCs): Under 40 CFR Part 268, land disposal is prohibited (LDR - Land Disposal Restrictions) for HOCs unless treated (incinerated).[2][3][1]

  • Generator Status: You must count the weight of this waste toward your facility's monthly hazardous waste generation status (CESQG, SQG, or LQG).[2][3][1]

Emergency Spill Response

If you spill the solid powder:

  • Isolate: Mark the area.[2][3][1]

  • PPE: Don nitrile gloves, safety goggles, and an N95 mask (to prevent inhalation of acidic dust).[2][3][1]

  • Neutralize/Clean:

    • Cover the spill with a dry absorbent pads or vermiculite.[2][3]

    • If wet cleaning is needed, use a mild sodium carbonate (soda ash) solution to neutralize the acid, then absorb.[3]

  • Disposal: All cleanup materials (pads, gloves) must go into the Solid Halogenated Waste drum.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[2][3][1] Retrieved from [Link][2][3][1]

  • Stockholm Convention. Guidelines on Best Available Techniques (BAT) for Waste Incinerators (Halogenated Waste Requirements).[2][3][1] Retrieved from [Link]

  • PubChem. 3-(3-Chlorophenyl)propanoic acid (Structural Analog Safety Data). National Library of Medicine.[2][3][1] Retrieved from [Link][2][3][1]

  • Princeton University EHS. Laboratory Waste Disposal Guide (Halogenated vs. Non-Halogenated). Retrieved from [Link][2][3][1]

Sources

Handling

Personal protective equipment for handling 3-(3-Chlorophenyl)-2-hydroxypropanoic acid

Introduction & Chemical Context This guide defines the operational safety architecture for handling 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid).[1] As a halogenated alpha-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide defines the operational safety architecture for handling 3-(3-Chlorophenyl)-2-hydroxypropanoic acid (also known as 3-chlorophenyllactic acid).[1] As a halogenated alpha-hydroxy acid (AHA), this compound presents a dual-hazard profile: the corrosivity/irritation potential typical of carboxylic acids and the environmental persistence/disposal strictures associated with halogenated aromatics.[1]

In drug development, this scaffold often serves as a chiral building block or a metabolic probe for phenylalanine dehydrogenase pathways.[1] Its handling requires a protocol that protects the researcher from immediate irritation while ensuring the integrity of the compound and compliance with strict halogenated waste regulations.

Risk Assessment & Hazard Identification

Before donning PPE, you must understand the mechanism of the hazard.[1] This compound is not just "harmful"; it interacts with biological tissue in specific ways.[1]

Hazard ClassMechanism of ActionCritical Consequence
Skin Corrosion/Irritation (H315) Acidic hydrolysis of skin lipids; potential for halogen-mediated sensitization.[1]Chemical burns or contact dermatitis.[1][2]
Serious Eye Damage (H319) Rapid protonation of corneal proteins.[1]Irreversible corneal clouding or severe conjunctivitis.[1]
STOT - Single Exposure (H335) Inhalation of fine dust irritates mucous membranes.[1]Respiratory distress; potential for systemic absorption via lungs.[1]
Environmental (Halogenated) Carbon-Chlorine bond stability.[1]Strictly Regulated Disposal. Cannot be incinerated with standard organics due to dioxin risk.[1]

Scientist-to-Scientist Note: Treat this compound as a "Silent Penetrator." As a solid, it generates fine dust that can settle on surfaces unnoticed.[1] If dissolved in DMSO or Methanol, the solvent acts as a carrier, significantly increasing the rate of skin absorption.[1]

The PPE Matrix (Personal Protective Equipment)

Standard laboratory PPE is insufficient without specific material validation.[1]

PPE ComponentMaterial SpecificationOperational Logic (The "Why")
Primary Hand Protection Nitrile (Minimum 5 mil thickness) Latex is permeable to many organic acids and solvents.[1] Nitrile offers superior resistance to acid degradation.[1]
Secondary Hand Protection Double-Gloving Protocol Outer Layer: 5 mil Nitrile (Disposable).[1] Inner Layer: 4 mil Nitrile (Laminated/High-Dexterity).[1] Reasoning: The outer glove takes the mechanical stress; the inner glove prevents exposure during doffing.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent) Safety glasses with side shields are inadequate for powders.[1] Fine acidic dust can bypass side shields.[1] Goggles seal the ocular cavity.[1]
Respiratory Protection N95 (Minimum) or P100 Required only if weighing outside a fume hood (not recommended).[1] If inside a hood, the sash is the primary barrier.[1]
Body Protection Poly-coated Lab Coat / Apron Cotton lab coats absorb liquids, holding the acid against your skin.[1] A splash-resistant apron adds a critical barrier during liquid transfer.[1]
Operational Workflow: The "Safe-Circle" Protocol

This workflow is designed as a closed loop.[1] You are not finished until the waste is segregated.[1]

Phase A: Preparation (The "Cold" Zone)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinhole defects before donning.[1]

  • Balance Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a static-free weighing funnel to minimize dust dispersion.[1]

  • Solvent Selection: If dissolving, choose the solvent before opening the vial.[1]

    • Note: If using DMSO, remember that DMSO + 3-(3-Chlorophenyl)-2-hydroxypropanoic acid = High Skin Permeability .[1] Treat the solution as significantly more toxic than the solid.[1]

Phase B: Active Handling (The "Hot" Zone)
  • Transfer: Use a spatulite or anti-static weighing boat.[1] Do not pour from the source container.

  • Dissolution: Add solvent slowly to the solid.[1] Exothermic heat of solution is possible (though usually mild for this mass).

  • Spill Control: Keep a neutralizing agent (Sodium Bicarbonate or Calcium Carbonate) within arm's reach inside the hood.[1]

Phase C: Decontamination & Doffing[3]
  • Wipe Down: Wipe the exterior of the reaction vessel with a dry tissue before removing it from the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste .

  • Hand Wash: Wash hands with soap and water immediately after doffing inner gloves.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this specific halogenated acid.

SafetyProtocol Start START: Risk Assessment CheckState Is compound Solid or Solution? Start->CheckState Solid SOLID (Powder) CheckState->Solid Solution SOLUTION (e.g., in DMSO) CheckState->Solution Weighing Weighing inside Fume Hood (Sash at proper height) Solid->Weighing DustControl Use Anti-Static Funnel Avoid rapid air movement Weighing->DustControl Reaction Experimental Procedure DustControl->Reaction Permeability CRITICAL: High Skin Absorption Risk Double Nitrile Gloves Required Solution->Permeability Permeability->Reaction Cleanup Decontamination (Wipe with NaHCO3 solution) Reaction->Cleanup WasteDecision Waste Stream Selection Cleanup->WasteDecision Halogenated HALOGENATED WASTE (Do NOT mix with standard organics) WasteDecision->Halogenated Contains Chlorine (Cl)

Figure 1: Decision logic for handling halogenated alpha-hydroxy acids, emphasizing the critical split between solid and solution handling and the non-negotiable waste stream requirement.

Emergency Response Protocols
Scenario A: Skin Contact (Solid or Solution)
  • Immediate Action: Do not wipe. Wiping drives the chemical into the pores.[1]

  • Flush: Immediately rinse with copious amounts of water for 15 minutes .[1][4][5][6]

  • Neutralize: After initial flushing, wash with a mild soap (pH neutral).[1] Avoid strong bases which can cause secondary thermal burns.[1]

Scenario B: Eye Contact
  • Force Open: The natural reflex is to close the eyes.[1] You must force the eyelids open.[1]

  • Irrigate: Use the eyewash station for a full 15 minutes. Roll eyeballs to ensure coverage.[1]

  • Medical Attention: Seek evaluation. Acidic damage to the cornea can be delayed.[1]

Disposal: The "Halogenated" Rule

Crucial Compliance Warning: This compound contains a Chlorine atom attached to a phenyl ring.[1]

  • DO NOT dispose of in the "General Organic" or "Non-Halogenated" waste container.[1]

  • DO NOT pour down the drain.[1][3]

Correct Procedure:

  • Segregate all waste (gloves, tissues, mother liquor) into a container explicitly labeled "HALOGENATED ORGANIC WASTE." [1]

  • List the full chemical name on the waste tag: 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.[1]

  • Why? Incineration of halogenated compounds requires higher temperatures to prevent the formation of Dioxins and Furans. Mislabeling this waste puts facility staff at risk and violates EPA/local environmental laws.[1]

References
  • PubChem. (n.d.).[1] 3-(3-chlorophenyl)propanoic acid (Analogous Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Management: Halogenated Solvents and Organics. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chlorophenyl)-2-hydroxypropanoic acid
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